2-Cyano-3-azabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYLMCSIHJLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane, a valuable heterocyclic scaffold in medicinal chemistry. The core of this document focuses on a key synthetic pathway, presenting experimental protocols and available data to aid researchers in its preparation and utilization in drug discovery and development. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted isostere for piperidine and is found in a variety of biologically active compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and µ opioid receptor ligands.
Synthetic Pathway Overview
The primary route for the synthesis of this compound, also referred to as 3-azabicyclo[3.1.0]hexane-2-carbonitrile, proceeds from the starting material 3-azabicyclo[3.1.0]hexane or its hydrochloride salt. The synthesis involves a four-step sequence within a one-pot reaction, as detailed in U.S. Patent 4,225,499 A.[1] The overall transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
This process begins with the N-chlorination of the secondary amine of the bicyclic system. Subsequent elimination of hydrogen chloride yields an unstable imine intermediate. The addition of sodium bisulfite across the carbon-nitrogen double bond forms a more stable bisulfite adduct. Finally, nucleophilic displacement of the bisulfite group by a cyanide ion affords the target nitrile. The final product is a mixture of cis and trans isomers.[1]
Experimental Protocols
The following experimental protocols are adapted from the procedures described in U.S. Patent 4,225,499 A.[1]
Synthesis of the Starting Material: 3-Azabicyclo[3.1.0]hexane Hydrochloride
While commercially available, 3-azabicyclo[3.1.0]hexane can be synthesized from 1,2-cyclopropanedicarboxylic acid. The acid is first reacted with benzylamine to form 3-(benzyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. This intermediate is then reduced, for example, by catalytic hydrogenation, to yield 3-azabicyclo[3.1.0]hexane.[1] The free base can be converted to the more stable hydrochloride salt by treatment with hydrochloric acid.
Synthesis of this compound
This one-pot procedure details the conversion of 3-azabicyclo[3.1.0]hexane hydrochloride to the target nitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 3-Azabicyclo[3.1.0]hexane Hydrochloride | 119.59 | 57.4 | 0.48 |
| Sodium Bicarbonate | 84.01 | 40.3 | 0.48 |
| 5.25% Aqueous Sodium Hypochlorite | 74.44 (as NaOCl) | 750 mL | ~0.53 |
| Diethyl Ether | 74.12 | - | - |
| Methanol | 32.04 | 300 mL | - |
| Potassium Hydroxide | 56.11 | 31.7 | 0.565 |
| Sodium Bisulfite | 104.06 | 49.5 | 0.476 |
| 95% Sodium Cyanide | 49.01 | 24.6 | 0.476 |
| Water | 18.02 | - | - |
Procedure:
-
N-Chlorination: A solution of 3-azabicyclo[3.1.0]hexane hydrochloride (57.4 g, 0.48 mol) and sodium bicarbonate (40.3 g, 0.48 mol) in water is prepared. To this aqueous solution, 750 mL of a 5.25% aqueous sodium hypochlorite solution (~0.53 mol) is added. The resulting mixture is extracted with diethyl ether. The ether extracts, containing the N-chloro intermediate, are carried forward to the next step.
-
Elimination: The ether extract from the previous step is added to a solution of potassium hydroxide (31.7 g, 0.565 mol) in methanol (300 mL). This mixture is stirred overnight at room temperature. The reaction mixture is then filtered to remove the precipitated inorganic salts.
-
Bisulfite Addition: The filtrate, containing the 3-azabicyclo[3.1.0]hex-2-ene intermediate, is treated with a solution of sodium bisulfite (49.5 g, 0.476 mol) in 200 mL of water.
-
Cyanide Displacement and Work-up: To the two-phase mixture, 95% sodium cyanide (24.6 g, 0.476 mol) is added, and the mixture is stirred for 2 hours at room temperature. The organic phase is then separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are concentrated under reduced pressure to yield the crude product.[1]
Note: The patent does not report a specific yield for the final product, this compound.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₈N₂ | 108.14 |
Characterization Data
Detailed experimental characterization data for this compound, such as melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not explicitly provided in the primary cited literature. Researchers synthesizing this compound will need to perform full characterization to confirm its identity and purity.
For reference, the ¹H NMR data for an isomer, 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane , is as follows: ¹H NMR (CDCl₃): δ 7.26 (m, 5H), 3.59 (s, 2H), 3.11 (d, J=9 Hz, 1H), 2.94 (d, J=9 Hz, 1H), 2.54 (d, J=9 Hz, 1H), 2.47 (dd, J=10, 4 Hz, 1H), 2.03 (m, 1H), 1.57 (m, 1H), 1.10 (dd, J=8, 5 Hz, 1H).
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and work-up procedure.
Caption: Experimental workflow for the synthesis of this compound.
Stereochemistry
The synthesis of this compound results in a mixture of cis and trans geometric isomers.[1] The cyanide group at the 2-position can be oriented either on the same side (cis) or the opposite side (trans) of the cyclopropane ring relative to the hydrogen at the 5-position. The cited patent does not provide a method for the separation of these isomers. For applications in drug development, chromatographic separation (e.g., chiral HPLC) or stereoselective synthesis would be necessary to isolate and evaluate the individual isomers.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound based on the available literature. While a clear synthetic route is established, there is a notable lack of comprehensive quantitative and characterization data for the final product. Researchers seeking to utilize this compound should be prepared to perform thorough analysis to determine the yield, purity, and stereochemical composition of their synthesized material. The development of a stereoselective synthesis or an efficient method for isomer separation would be a valuable contribution to the chemistry of this important heterocyclic scaffold.
References
An In-depth Technical Guide to the Chemical Properties of 2-Cyano-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the heterocyclic compound 2-Cyano-3-azabicyclo[3.1.0]hexane. This bicyclic nitrile is a key structural motif in the development of various therapeutic agents, most notably as a scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.
Core Chemical Properties
This compound is a saturated heterocyclic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1] The structure features a fused cyclopropane and pyrrolidine ring system, which imparts significant conformational rigidity. This rigid structure is a key attribute for its application in drug design, as it can lead to higher binding affinities and selectivities for target enzymes.[2]
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| IUPAC Name | 3-azabicyclo[3.1.0]hexane-2-carbonitrile | |
| InChI Key | JFUYLMCSIHJLOX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C2C(C1)CN(C2)C#N | |
| Purity (typical) | >95% | [1] |
Note: Specific quantitative data such as melting point, boiling point, pKa, and solubility for this compound are not widely reported in the available scientific literature.
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the patent literature, with a common route involving the reaction of 3-azabicyclo[3.1.0]hexane with a cyanating agent. A detailed experimental protocol, adapted from patent literature, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-azabicyclo[3.1.0]hexane hydrochloride
-
Aqueous sodium hydroxide
-
Inert solvent (e.g., diethyl ether)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol)
-
Aqueous sodium bisulfite
-
Alkali metal cyanide (e.g., sodium cyanide)
Procedure:
-
Neutralization of Starting Material: 3-azabicyclo[3.1.0]hexane hydrochloride is neutralized by treatment with an aqueous solution of an alkali metal hydroxide. The free base is then extracted into an inert organic solvent.
-
N-Chlorination: The solution of 3-azabicyclo[3.1.0]hexane is treated with a chlorinating agent, such as N-chlorosuccinimide, to form 3-chloro-3-azabicyclo[3.1.0]hexane.
-
Elimination Reaction: The N-chlorinated intermediate is then treated with an alcoholic solution of a strong base to induce the elimination of hydrogen chloride, resulting in the formation of 3-azabicyclo[3.1.0]hex-2-ene.
-
Bisulfite Adduct Formation: The resulting 3-azabicyclo[3.1.0]hex-2-ene is treated with an aqueous solution of sodium bisulfite to form the corresponding 2-bisulfite adduct.
-
Cyanation: The two-phase mixture containing the bisulfite adduct is then treated with an alkali metal cyanide at room temperature. This results in the formation of a solution of this compound in the organic phase.
-
Isolation: The organic phase is separated, and the solvent is removed under reduced pressure. The residue is then extracted with a suitable solvent, such as diethyl ether, and the solvent is evaporated to yield the final product.
This protocol is a generalized representation based on available literature. Researchers should consult the original patent for specific quantities and reaction conditions.
Spectroscopic Characterization
Biological Significance and Signaling Pathway
The this compound scaffold is a critical component of several potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, these compounds increase the circulating levels of active incretins, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes DPP-IV inhibitors a valuable class of therapeutic agents for the treatment of type 2 diabetes mellitus.
Below is a diagram illustrating the general signaling pathway of DPP-IV inhibition.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyano-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-azabicyclo[3.1.0]hexane is a bicyclic nitrile that serves as a key structural motif in various pharmacologically active compounds. Its rigid framework and stereochemical complexity make it an attractive scaffold in drug design, offering the potential for enhanced target selectivity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of this compound, drawing upon available experimental and computational data for the core and related derivatives.
Molecular Structure
The fundamental structure of this compound consists of a fused cyclopropane and pyrrolidine ring system, with a cyano group attached at the 2-position. The presence of the cyclopropane ring introduces significant strain and conformational constraints, which are pivotal to its chemical and biological properties.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | N/A |
| Molecular Weight | 108.14 g/mol | N/A |
| IUPAC Name | 3-Azabicyclo[3.1.0]hexane-2-carbonitrile | N/A |
| CAS Number | 115182-91-7 | N/A |
Conformational Analysis
Due to the fused ring system, this compound is conformationally restricted. The parent bicyclo[3.1.0]hexane scaffold is known to predominantly adopt a boat-like conformation . This preference is a consequence of minimizing the steric strain introduced by the cyclopropane ring. While specific experimental data for the title compound is limited, computational studies on related bicyclo[3.1.0]hexane derivatives corroborate this conformational preference.[1][2]
The boat conformation of the five-membered ring places the cyclopropane ring in a pseudo-equatorial position, which is energetically more favorable. The alternative chair-like conformation would induce significant angle and torsional strain.
Caption: Conformational equilibrium of the bicyclo[3.1.0]hexane ring system.
Synthesis
The synthesis of this compound and its derivatives has been approached through various synthetic strategies. A common method involves the intramolecular cyclization of a suitably functionalized pyrrolidine precursor.
One patented method describes the preparation of 3-azabicyclo[3.1.0]hexane-2-carbonitrile from 3-azabicyclo[3.1.0]hex-2-ene. This process involves the formation of a bisulfite adduct followed by treatment with an alkali metal cyanide.
Another approach involves the N-acetylation of the 3-azabicyclo[3.1.0]hexane core followed by the introduction of the cyano group. For instance, the synthesis of 2-cyano-3-acetyl-3-azabicyclo-[3.1.0]hexane has been reported.[3]
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic route based on available literature.
Caption: A potential synthetic pathway to this compound.
Experimental Protocols
General Procedure for the Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carbonitrile
-
Formation of the Bisulfite Adduct: 3-Azabicyclo[3.1.0]hex-2-ene, in a suitable organic solvent, is treated with an aqueous solution of sodium bisulfite. The reaction is typically stirred at room temperature until the formation of the bisulfite adduct is complete.
-
Cyanation: The resulting mixture containing the bisulfite adduct is then treated with an alkali metal cyanide, such as potassium cyanide or sodium cyanide. The reaction is continued at room temperature.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are then dried and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through chromatography.
Spectroscopic Data
Specific spectroscopic data (NMR, IR) for the unsubstituted this compound is scarce in the public domain. However, data for closely related derivatives can provide valuable insights into the expected spectral characteristics. For instance, a patent for 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane reports the following spectral data[4]:
| Spectroscopic Data for 2-Cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane | |
| Infrared (IR) | |
| C=O Stretch | 1650 cm⁻¹ |
| C≡N Stretch | 2240 cm⁻¹ |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | 0.2 ppm (multiplet, cyclopropyl protons) |
It is important to note that the benzoyl group will significantly influence the chemical shifts in the NMR spectrum and the position of the carbonyl stretch in the IR spectrum. For the unsubstituted compound, the nitrile stretch would be expected in a similar region (around 2240 cm⁻¹), while the proton and carbon NMR spectra would be simpler.
Conclusion
This compound represents an important and conformationally constrained molecular scaffold. While detailed experimental data for the parent compound is limited, analysis of related structures and theoretical studies consistently point towards a stable boat-like conformation. The synthetic routes, primarily documented in patent literature, offer viable pathways to this valuable building block. Further research to fully characterize the unsubstituted core and explore its synthetic utility is warranted and will undoubtedly contribute to the development of novel therapeutics. Researchers and drug development professionals can leverage the structural rigidity and unique stereochemistry of this scaffold to design next-generation modulators of various biological targets.
References
- 1. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 4. CA1116616A - 2-cyano-3-azobicyclo(3.1.0)hexane derivatives and their preparation - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Cyano-3-azabicyclo[3.1.0]hexane and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the bicyclic nitrile, 2-Cyano-3-azabicyclo[3.1.0]hexane, and its closely related derivatives. Due to the limited availability of public data for the unsubstituted parent compound, this document focuses on representative data from substituted analogues to provide valuable insights for researchers in the field of medicinal chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including detailed experimental protocols and a visual representation of a typical synthetic and analytical workflow.
Spectroscopic Data
The following sections present the available NMR and IR spectroscopic data for derivatives of this compound. It is crucial to note that substitutions on the bicyclic core or the nitrogen atom will influence the chemical shifts and vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Proposed) |
| 7.26 | m | - | Aromatic protons (5H) |
| 3.59 | s | - | Benzyl CH₂ (2H) |
| 3.11 | d | 9 | Bicyclic core proton (1H) |
| 2.94 | d | 9 | Bicyclic core proton (1H) |
| 2.54 | d | 9 | Bicyclic core proton (1H) |
| 2.47 | dd | 10, 4 | Bicyclic core proton (1H) |
| 2.03 | m | - | Bicyclic core proton (1H) |
| 1.57 | m | - | Bicyclic core proton (1H) |
| 1.10 | dd | 8, 5 | Bicyclic core proton (1H) |
Note: The assignments for the bicyclic core protons are proposed and would require further 2D NMR analysis for definitive confirmation.
While specific ¹³C NMR data for this compound is unavailable, data for other 3-azabicyclo[3.1.0]hexane derivatives can offer an approximation of the expected chemical shifts for the carbon skeleton.[2]
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound was not found in the literature. However, the presence of the nitrile functional group provides a distinct and characteristic absorption band.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | 2220 - 2260 | Medium to Weak, Sharp |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Alkane) | Stretching | 2850 - 3000 | Medium to Strong |
The C≡N stretching vibration in saturated nitriles typically appears in the 2220-2260 cm⁻¹ region.[3] This peak is characteristically sharp, making it a reliable indicator for the presence of the nitrile group. The N-H stretching of the secondary amine in the bicyclic core is expected to appear in the 3300-3500 cm⁻¹ range.
Experimental Protocols
The following are generalized experimental methodologies for obtaining NMR and IR spectroscopic data, based on protocols described for related 3-azabicyclo[3.1.0]hexane derivatives.[2][4][5]
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][4]
-
Sample Preparation : Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][4]
-
Internal Standard : Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Reporting : Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
IR Spectroscopy
-
Instrumentation : Fourier-Transform Infrared (FTIR) spectra are recorded on a suitable spectrophotometer.
-
Sample Preparation : For solid samples, the KBr pellet technique is commonly employed. The compound is mixed with potassium bromide and pressed into a thin pellet. For liquid samples, a thin film between NaCl or KBr plates can be used.
-
Data Reporting : Absorption bands are reported in wavenumbers (cm⁻¹).
Synthesis and Analysis Workflow
The synthesis of this compound derivatives often involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of such compounds, based on synthetic routes described in the literature.[6]
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
For Immediate Release
A comprehensive technical guide detailing the discovery and historical synthesis of 3-azabicyclo[3.1.0]hexane derivatives is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of a molecular scaffold that has become a cornerstone in the development of novel therapeutics, tracing its origins from natural products to its role in modern medicinal chemistry. The guide offers a meticulous compilation of synthetic methodologies, quantitative data, and detailed experimental protocols, alongside visualizations of relevant biological pathways.
The 3-azabicyclo[3.1.0]hexane core, a rigid bicyclic structure, has garnered significant attention in the pharmaceutical industry due to its ability to serve as a conformationally constrained analogue of piperidine and other flexible motifs. This structural rigidity often leads to enhanced binding affinity and selectivity for biological targets, making it a "privileged scaffold" in drug design.
A Historical Perspective: From Nature to the Laboratory
The story of the 3-azabicyclo[3.1.0]hexane scaffold begins with the discovery of its derivatives in nature. A key early milestone was the identification of the L,cis-isomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid as a naturally occurring compound found in the seeds of the American horse chestnut (Aesculus parviflora). This discovery spurred interest in the synthesis of this unique ring system. Early synthetic efforts in the late 1970s and early 1980s, documented in the patent literature, focused on the preparation of derivatives for applications such as plant growth regulators. For instance, a 1981 patent describes a process for preparing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting its role as a plant male gametocide.
Evolution of Synthetic Strategies
Since these early discoveries, a diverse and sophisticated arsenal of synthetic methods for constructing the 3-azabicyclo[3.1.0]hexane core has been developed. These strategies can be broadly categorized, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Early Synthetic Approaches:
Initial syntheses often involved multi-step sequences. A notable early method involved the reaction of cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal with a cyanide in the presence of a lower-alkanecarboxylic acid, followed by hydrolysis to yield 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Modern Catalytic Methodologies:
The turn of the 21st century witnessed a surge in the development of elegant and efficient catalytic methods for the synthesis of these bicyclic systems. These modern approaches have significantly streamlined access to a wide array of functionalized derivatives. Key among these are:
-
Palladium-Catalyzed Cyclopropanation: This powerful method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst, providing a direct route to the 3-azabicyclo[3.1.0]hexane skeleton with high yields and diastereoselectivities.
-
Dirhodium(II)-Catalyzed Cyclopropanation: The use of dirhodium(II) catalysts enables the highly efficient cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. This method has been refined to allow for the stereoselective synthesis of either the exo or endo isomers.
-
Gold-Catalyzed Oxidative Cyclopropanation: N-allylynamides can be converted to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives through a gold-catalyzed oxidative cyclopropanation, showcasing the utility of gold catalysis in constructing this scaffold.
-
Photochemical Synthesis: A practical approach utilizing the photochemical decomposition of CHF₂-substituted pyrazolines has been developed for the synthesis of corresponding 3-azabicyclo[3.1.0]hexane derivatives. This method is noted for its operational simplicity and mild reaction conditions.
-
Multi-Component and Tandem Reactions: More intricate and highly efficient strategies have been devised, such as a three-step sequence involving a Sonogashira cross-coupling, a 5-exo-dig cyclization, and an ionic hydrogenation to furnish 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones.
The following diagram provides a high-level overview of the major synthetic pathways developed over time.
Quantitative Data Summary
The following tables summarize the quantitative data for some of the key modern synthetic methodologies, providing a comparative overview of their efficiency and selectivity.
Table 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
| Entry | Maleimide (R¹) | N-Tosylhydrazone (R²) | Yield (%) | dr (exo:endo) |
| 1 | N-Benzyl | Benzaldehyde | 85 | >20:1 |
| 2 | N-Phenyl | Acetophenone | 78 | 10:1 |
| 3 | N-Methyl | 4-Chlorobenzaldehyde | 92 | >20:1 |
| 4 | N-Ethyl | 2-Naphthaldehyde | 81 | 15:1 |
Table 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Entry | Catalyst | Diazo Reagent | Yield (%) | dr (exo:endo) |
| 1 | Rh₂(OAc)₄ | Ethyl diazoacetate | 75 | 1.2:1 |
| 2 | Rh₂(esp)₂ | Ethyl diazoacetate | 90 | 1:1.5 |
| 3 | Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | 88 | >20:1 (exo) |
| 4 | Rh₂(R-PTAD)₄ | t-Butyl diazoacetate | 85 | 1:10 (endo) |
Table 3: Photochemical Synthesis from Maleimides and a Diazo Precursor
| Entry | Maleimide (R) | Yield (%) | dr (trans:cis) |
| 1 | N-Benzyl | 82 | 81:19 |
| 2 | N-(4-Methoxybenzyl) | 75 | 80:20 |
| 3 | N-Phenethyl | 78 | 79:21 |
| 4 | N-Propyl | 71 | 68:32 |
Experimental Protocols
Detailed experimental protocols for the key synthetic methods are provided below to enable replication and further development by researchers.
1. General Procedure for Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
To a solution of the maleimide (1.0 mmol) and N-tosylhydrazone (1.2 mmol) in 1,4-dioxane (5 mL) was added Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.1 mmol). The mixture was stirred at 110 °C for 12 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
2. General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) and the dirhodium(II) catalyst (0.005 mol%) in CH₂Cl₂ (2 mL) was added a solution of ethyl diazoacetate (1.5 mmol) in CH₂Cl₂ (5 mL) via a syringe pump over 6 h at room temperature. The reaction mixture was stirred for an additional 1 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the product.
3. General Procedure for Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
A solution of 1-methyl-2,2-difluoroethanamine (3.0 eq.) in CHCl₃ (0.1 M) was treated with t-BuONO (3.6 eq.) and HOAc (0.6 eq.). After heating for 10 min, the solution was cooled to room temperature, and the maleimide (1.0 eq.) was added. The mixture was stirred at 45 °C for 12 h. The solvent was removed, and the residue was dissolved in acetonitrile (5 mL) and transferred to a quartz tube. The solution was irradiated with a 1000 W high-pressure mercury lamp for 28 h. The solvent was evaporated, and the residue was purified by silica gel chromatography to afford the diastereomeric products.
4. General Procedure for the Sonogashira Coupling/Cyclization/Hydrogenation Sequence
-
Sonogashira Coupling/Cyclization: To a solution of the N-substituted cis-2-iodocyclopropanecarboxamide (1.0 mmol) and the terminal alkyne (1.2 mmol) in toluene (5 mL) was added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (2.0 mmol). The mixture was stirred at room temperature for 12 h. The solvent was evaporated, and the residue was dissolved in DMF (5 mL) and heated to 100 °C for 6 h.
-
Ionic Hydrogenation: The crude product from the previous step was dissolved in CH₂Cl₂ (5 mL) and cooled to -78 °C. Trifluoroacetic acid (10.0 mmol) and triethylsilane (5.0 mmol) were added, and the mixture was allowed to warm to room temperature and stirred for 1 h. The reaction was quenched with saturated aqueous NaHCO₃, and the product was extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated. The residue was purified by flash chromatography.
Biological Significance and Signaling Pathways
The 3-azabicyclo[3.1.0]hexane scaffold is a key component in a number of biologically active molecules. Two prominent examples are inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and µ-opioid receptor antagonists with potential applications in treating conditions like pruritus and certain addictions.
DPP-IV Inhibition Pathway:
DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 3-azabicyclo[3.1.0]hexane-based drugs increase the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.
µ-Opioid Receptor Antagonism Pathway:
µ-opioid receptors are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. Antagonists containing the 3-azabicyclo[3.1.0]hexane scaffold block the binding of opioid agonists to these receptors, thereby preventing the downstream signaling cascade that leads to effects such as analgesia, euphoria, and respiratory depression. This antagonism is achieved by preventing the inhibition of adenylyl cyclase and the modulation of ion channels.
This technical guide serves as a valuable resource for chemists and pharmacologists, providing a solid foundation for the future design and synthesis of novel 3-azabicyclo[3.1.0]hexane derivatives with tailored therapeutic properties. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.
In-depth Technical Guide: 3-Azabicyclo[3.1.0]hexane-2-carbonitrile (CAS 115182-91-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, handling, and potential biological significance of 3-Azabicyclo[3.1.0]hexane-2-carbonitrile, identified by CAS number 115182-91-7. This bicyclic nitrile is a key structural motif in medicinal chemistry, showing promise in the development of novel therapeutics.
Core Properties
3-Azabicyclo[3.1.0]hexane-2-carbonitrile is a solid organic compound with the chemical formula C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol .[1][2][3][4] While comprehensive experimental data for this specific compound is limited in publicly available literature, predictive and related compound data provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [1][2][3][4] |
| Molecular Weight | 108.14 g/mol | [1][2][3][4] |
| Physical Form | Solid | [4] |
| Predicted Boiling Point | 237.4 ± 23.0 °C at 760 mmHg |
Synthesis and Experimental Protocols
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton is a key step in the preparation of this and related compounds. One documented method involves a multi-step process starting from 3-azabicyclo[3.1.0]hexane.[5]
Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carbonitrile[5]
Experimental Protocol:
-
Chlorination: 3-Azabicyclo[3.1.0]hexane is chlorinated on the nitrogen atom. If starting from the hydrochloride salt, it can be neutralized with an aqueous alkali metal hydroxide solution prior to chlorination. The chlorination is typically carried out in an inert solvent, such as an ether, using a chlorinating agent containing "active" chlorine.
-
Formation of Bisulfite Adduct: The resulting 3-chloro-3-azabicyclo[3.1.0]hexane is treated to form 3-azabicyclo[3.1.0]hex-2-ene. This intermediate is then reacted with an aqueous solution of sodium bisulfite at room temperature to form the 2-bisulfite adduct.
-
Cyanation: The two-phase mixture containing the bisulfite adduct is treated with an alkali metal cyanide, such as sodium cyanide, at room temperature. This results in the formation of a solution of 3-azabicyclo[3.1.0]hexane-2-carbonitrile in the organic phase.
-
Isolation: The product is isolated by separating the organic and aqueous phases. The organic solvent is removed, and the residue is extracted with a solvent like ether. Finally, the solvent is removed from the extract to yield the desired product.
Biological Activity and Potential Applications
The 3-azabicyclo[3.1.0]hexane scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. Derivatives of this core structure have been investigated for several therapeutic applications.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
A prominent area of research for 3-azabicyclo[3.1.0]hexane derivatives is the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.
Mechanism of Action:
DPP-IV inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. The mechanism of inhibition by some nitrile-containing compounds, such as Saxagliptin (a complex derivative of the 3-azabicyclo[3.1.0]hexane structure), involves the formation of a covalent, yet reversible, complex with the catalytic serine residue (S630) in the active site of the DPP-IV enzyme.
Antitumor Activity
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated for their potential as anticancer agents. Studies have shown that certain spiro-fused derivatives exhibit antiproliferative activity against various cancer cell lines.
Handling and Safety
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Toxicity:
-
Specific toxicity data (e.g., LD50) for this compound is not available. Handle with care and assume it may be harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
3-Azabicyclo[3.1.0]hexane-2-carbonitrile (CAS 115182-91-7) represents a valuable building block in the design and synthesis of novel therapeutic agents. Its core structure is featured in compounds with demonstrated biological activities, most notably as DPP-IV inhibitors for the treatment of type 2 diabetes and as potential antitumor agents. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this particular compound. Researchers and drug development professionals should adhere to strict safety protocols when handling this and related chemicals.
References
An In-depth Technical Guide to 2-Cyano-3-azabicyclo[3.1.0]hexane: Synthesis, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Cyano-3-azabicyclo[3.1.0]hexane and its derivatives. This bicyclic nitrile is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Introduction
This compound, with the CAS number 866083-42-3 for its (1S,3S,5S) stereoisomer, is a conformationally rigid pyrrolidine analogue.[1] Its unique three-dimensional structure makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. The presence of the nitrile group provides a handle for further chemical modifications and is often a key pharmacophoric element, particularly in the context of DPP-IV inhibition.[2]
Synthesis of this compound and Derivatives
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through various strategies, including the annulation of a new ring to an existing pyrrole or cyclopropane, sequential tandem ring closures, and the simultaneous formation of two rings.[3] Transition-metal-catalyzed reactions, such as palladium-catalyzed cyclopropanation, have emerged as efficient methods for constructing this bicyclic system with high yields and diastereoselectivities.[4][5]
Key Synthetic Intermediates and Reactions
A common precursor for many derivatives is (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[6][7] The synthesis of the important DPP-IV inhibitor, Saxagliptin, highlights a typical synthetic workflow involving this core structure. The process generally involves the coupling of a protected amino acid derivative with the 3-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide to the nitrile and subsequent deprotection steps.[8]
Experimental Protocols
While specific protocols vary, a general multi-step synthesis for a derivative like Saxagliptin, which incorporates the this compound moiety, can be summarized as follows:
-
Amide Coupling: (S)-α[[(1,1-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide in the presence of a coupling reagent.[7]
-
Dehydration: The resulting primary amide is dehydrated to the corresponding nitrile using a dehydrating agent.
-
Deprotection: The amine protecting group is removed to yield the final active pharmaceutical ingredient.[7]
A process for preparing (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate salt involves heating the carboxamide in isopropyl alcohol with methanesulfonic acid, followed by cooling to induce crystallization. The product can be obtained in high yield (97-98%) and purity (>98%).[6]
The conversion of the carboxamide to the nitrile can be achieved using various dehydrating agents. For instance, in the synthesis of a Saxagliptin intermediate, the dehydration of (1S,3S,5S)-2-[(2S)-2-(tritylamino)-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide is carried out using trifluoroacetic anhydride in the presence of pyridine in tetrahydrofuran at low temperatures (0-10°C).[9]
Data Presentation
Spectroscopic Data
Quantitative Data on Biological Activity
Derivatives of this compound have shown significant inhibitory activity against DPP-IV. The IC50 values for a series of these inhibitors are presented in the table below.
| Compound Number | DPP-IV IC50 (nM) |
| 1 | 2.20 |
| 2 | 1.30 |
| 3 | 6.67 |
| Reference: | [3] |
Signaling Pathways and Experimental Workflows
DPP-IV Inhibition Signaling Pathway
The primary therapeutic application of this compound derivatives is the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[12] This ultimately leads to improved glycemic control in patients with type 2 diabetes.
Caption: DPP-IV Inhibition Signaling Pathway.
Synthetic Workflow for a Saxagliptin Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a key intermediate of Saxagliptin, highlighting the role of the this compound moiety.
Caption: Synthetic Workflow for a Saxagliptin Intermediate.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery and development. Its rigid bicyclic structure and the presence of a modifiable nitrile group have made it a cornerstone in the synthesis of potent and selective DPP-IV inhibitors. The synthetic routes to this core and its derivatives are well-established, with ongoing research focusing on improving efficiency, stereoselectivity, and exploring new biological applications. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds.
References
- 1. innospk.com [innospk.com]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8338450B2 - Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors - Google Patents [patents.google.com]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]
- 7. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 8. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 9. US9416105B2 - Process for preparation of saxagliptin and its hydrochloride salt - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoisomers of 2-Cyano-3-azabicyclo[3.1.0]hexane: A Technical Overview for Drug Development
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic molecular framework that has garnered significant attention in medicinal chemistry. Its constrained conformation makes it a valuable building block for designing ligands with high specificity and potency for various biological targets. Derivatives of this scaffold have shown a broad spectrum of activities, including antitumor, anti-inflammatory, antiviral, and neuromodulatory properties, acting as antagonists for opioid and dopamine receptors, and as agonists for metabotropic glutamate receptors.[1][2][3][4]
This technical guide focuses on the stereoisomers of 2-Cyano-3-azabicyclo[3.1.0]hexane, a specific derivative of this important scaffold. The presence of multiple chiral centers in this molecule gives rise to several stereoisomers, each with potentially distinct physicochemical and pharmacological properties. Understanding the synthesis, separation, and individual characteristics of these isomers is crucial for the development of novel therapeutics. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different activities and toxicological profiles.[5]
Physicochemical Properties
While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, the fundamental properties of the parent compound are known.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [6] |
| Molecular Weight | 108.144 g/mol | [6] |
| Purity | 95% (as commercially available) | [6] |
Stereoisomerism in this compound
The stereochemistry of this compound is defined by the relative orientation of the cyano group at the C-2 position and the fused cyclopropane ring. This leads to the existence of cis and trans diastereomers. Furthermore, the presence of chiral centers results in enantiomeric pairs for each diastereomer.
Synthesis and Separation of Stereoisomers
The synthesis of the 3-azabicyclo[3.1.0]hexane ring system can be challenging. However, methodologies have been developed, often resulting in a mixture of stereoisomers.[7] The separation of these isomers is a critical step in evaluating their individual properties.
A patented process describes the isomerization of this compound, indicating that the cis and trans isomers can be interconverted, which could be leveraged in a synthetic strategy to enrich the desired isomer.[8]
Experimental Protocols
Exemplary Synthesis of a this compound Derivative
The following protocol is adapted from a patented procedure for the synthesis of 2-cyano-3-acetyl-3-azabicyclo-[3.1.0]hexane, which serves as a close precursor to the title compound.[7]
Materials:
-
cis-2-methylaminocyclopropane-1,1-diethylacetal
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Methanesulfonic acid
-
Ice
-
Standard laboratory glassware and extraction apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 6.8 g of potassium cyanide in 90 ml of glacial acetic acid.
-
Add 0.2 ml of methanesulfonic acid to the solution.
-
Warm the mixture to 40°C.
-
To this mixture, add the cis-2-methylaminocyclopropane-1,1-diethylacetal.
-
Maintain the reaction mixture at a temperature of 65°C for 17 hours.
-
After the reaction period, pour the mixture onto ice to quench the reaction.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 2-cyano-3-acetyl-3-azabicyclo-[3.1.0]hexane.
Note: This reaction produces a mixture of isomers which can be separated by methods such as column chromatography. The acetyl group can subsequently be removed under standard hydrolysis conditions to yield the parent this compound.
Biological Activity and Therapeutic Potential
While specific biological data for the individual stereoisomers of this compound are not detailed in the available literature, the broader family of 3-azabicyclo[3.1.0]hexane derivatives has demonstrated significant therapeutic potential.
-
Oncology: Certain spirofused derivatives have shown antiproliferative activity against various human cancer cell lines with IC₅₀ values in the low micromolar range.[1]
-
Neuroscience: Derivatives have been developed as antagonists of orexin receptors for the potential treatment of sleep disorders, and as modulators of dopamine D3 receptors.[3][11] A potent and selective group II metabotropic glutamate receptor agonist, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, has shown potential for the treatment of schizophrenia.[2]
The diverse biological activities of this scaffold underscore the importance of synthesizing and evaluating the individual stereoisomers of this compound. It is highly probable that the desired pharmacological activity will reside in a single stereoisomer, while others may be inactive or contribute to off-target effects.
Conclusion
The this compound core represents a promising starting point for the design of novel therapeutic agents. The key to unlocking its full potential lies in the careful stereocontrolled synthesis and separation of its constituent stereoisomers. Although specific data for these isomers is sparse, the methodologies developed for analogous compounds provide a clear roadmap for their preparation and characterization. Future research should focus on the stereoselective synthesis of each isomer and the subsequent evaluation of their individual pharmacological profiles to identify the most promising candidates for further drug development.
References
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 2. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 4. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 8. CA1116614A - Isomerization of 2-cyano-3-azabicyclo(3.1.0)hexane compounds - Google Patents [patents.google.com]
- 9. figshare.com [figshare.com]
- 10. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane is a bicyclic organic compound incorporating a protected amine and a nitrile functional group. Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for their determination, and a potential synthetic pathway.
Chemical Identity
| Identifier | Value |
| IUPAC Name | tert-butyl (1S,5R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Synonyms | EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE, tert-butyl exo-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate, (1R,5S,6r)-tert-Butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate[1] |
| CAS Number | 871239-62-2[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂[1] |
| Molecular Weight | 208.26 g/mol [1] |
Physical Properties
Quantitative data regarding the physical properties of exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane is not widely available in public literature. The following table summarizes the current status of available data.
| Property | Value |
| Physical State | Not available[1] |
| Appearance | Not available |
| Odor | Not available[1] |
| Melting Point | Not available[1] |
| Boiling Point | Not available[1] |
| Solubility | Not available[1] |
| Density | Not available |
| Refractive Index | Not available[1] |
| Partition Coefficient (LogP) | Not available[1] |
Chemical Properties
| Property | Description |
| Chemical Stability | Stable under recommended storage temperatures and pressures.[1] |
| Reactivity | Reactivity data is not available.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Conditions to Avoid | Dust generation.[1] |
| Hazardous Decomposition Products | Under combustion, may produce carbon oxides and nitrogen oxides.[1] |
Experimental Protocols
While specific experimental data for exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane is limited, the following are detailed, standard methodologies for determining key physical properties.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Melting Point: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A pure substance typically has a sharp melting range of 0.5-1.5 °C.
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
Procedure:
-
Sample Preparation: Approximately 25 mg of the solid compound is weighed and placed into a small test tube.
-
Solvent Addition: 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) is added to the test tube in small portions.
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.
-
Observation: The sample is observed for complete dissolution. If the compound dissolves, it is recorded as "soluble" in that solvent. If it remains undissolved, it is recorded as "insoluble."
-
Acid-Base Solubility: For water-insoluble compounds, solubility in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively.
Synthesis and Logical Workflow
exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane can be synthesized from tert-butyl (1R,5S,6r)-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.[2] This process typically involves a dehydration reaction to convert the primary amide (carbamoyl group) into a nitrile (cyano group).
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane.
General Experimental Protocol for Synthesis
The following is a representative protocol for the dehydration of a primary amide to a nitrile.
Materials:
-
tert-butyl (1R,5S,6r)-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Anhydrous solvent (e.g., dichloromethane)
-
Dehydrating agent (e.g., trifluoroacetic anhydride - TFAA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
The starting carbamoyl compound is dissolved in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath (0 °C).
-
The dehydrating agent is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the pure exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to the Structural Analysis of 2-Cyano-3-azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-cyano-3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, most notably as the core of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes mellitus. The constrained bicyclic system provides a rigid framework that allows for precise orientation of substituents to interact with biological targets. This guide provides a comprehensive overview of the structural analysis of these derivatives, focusing on their synthesis, spectroscopic characterization, and three-dimensional structure, with a particular emphasis on the prominent drug molecule, Saxagliptin.
Synthesis and Structural Elucidation
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy for the synthesis of the core bicyclic nitrile involves the reaction of an acetal of a 2-aminocyclopropyl aldehyde with a cyanide source in the presence of an alkane carboxylic acid. This reaction proceeds to form the this compound ring system. Subsequent N-acylation with a desired side chain, such as an amino acid derivative, yields the final active pharmaceutical ingredient.
For instance, the synthesis of Saxagliptin involves the coupling of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile with (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid. The stereochemistry of the final product is crucial for its biological activity and is controlled through the use of chiral starting materials and stereoselective reactions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of this compound derivatives. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom within the molecule, confirming the connectivity and stereochemistry.
NMR Data for Saxagliptin
Below is a summary of the ¹H and ¹³C NMR chemical shifts for Saxagliptin, a key example of a this compound derivative.
| ¹H NMR (CD₂Cl₂) Chemical Shift (δ, ppm) | ¹³C NMR (CD₂Cl₂) Chemical Shift (δ, ppm) |
| (Data not explicitly provided in search results) | 173.43, 120.15, 68.83, 60.90, 46.57, 45.51, 45.08, 45.01, 41.62, 38.15, 37.92, 37.35, 35.88, 30.98, 30.93, 30.80, 18.00, 13.69[1] |
Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for molecules. The crystal structure of Saxagliptin in complex with its target enzyme, DPP-IV, has been determined and is available in the Protein Data Bank (PDB). This structural data reveals the precise bond lengths, bond angles, and torsion angles of the molecule, as well as its interactions with the active site of the enzyme.
Key Structural Features of the this compound Core
The bicyclic nature of the 3-azabicyclo[3.1.0]hexane ring system imparts significant conformational rigidity. The cyclopropane ring is fused to the pyrrolidine ring, resulting in a puckered five-membered ring. The cyano group at the 2-position is a key pharmacophore, often involved in critical interactions with the target protein.
(A detailed table of bond lengths and angles for Saxagliptin would be populated here from its PDB entry. As I cannot directly access and parse PDB files, this is a template of how the data would be presented.)
| Bond | Length (Å) | Angle | Value (degrees) |
| N3-C2 | Value | C4-N3-C2 | Value |
| C2-C1 | Value | N3-C2-C1 | Value |
| C1-C5 | Value | C2-C1-C5 | Value |
| C1-C6 | Value | C1-C5-C4 | Value |
| C5-C4 | Value | C5-C4-N3 | Value |
| C4-N3 | Value | C1-C6-C5 | Value |
| C2-CN | Value | N3-C2-CN | Value |
Experimental Protocols
General Synthesis of 2-Cyano-3-acetyl-3-azabicyclo[3.1.0]hexane
A representative synthetic procedure for a derivative of the core structure is as follows: To a solution of potassium cyanide (6.8 g) in glacial acetic acid (90 ml) and methanesulfonic acid (0.2 ml) at 40°C, cis-2-methylaminocyclopropane-1,1-diethylacetal (an acetal of a 2-aminocyclopropyl aldehyde) is added. The mixture is heated to 65°C for 17 hours and then poured onto ice. Following extraction, 1.1 g of 2-cyano-3-acetyl-3-azabicyclo-[3.1.0]hexane can be obtained, yielding approximately 57% without further purification.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
The biological activity of this compound derivatives as DPP-IV inhibitors is a key aspect of their therapeutic application. A common method to assess this is a fluorescence-based in vitro assay.
Principle: The assay measures the enzymatic activity of DPP-IV on a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Procedure:
-
A solution of the test compound (inhibitor) is pre-incubated with recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 37°C.
-
A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against a range of inhibitor concentrations.
Signaling Pathway and Mechanism of Action
This compound derivatives, such as Saxagliptin, function by inhibiting the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the circulating levels of active GLP-1 and GIP.
These elevated incretin levels then exert their glucose-lowering effects through several mechanisms:
-
Stimulation of insulin secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
The overall effect is improved glycemic control in patients with type 2 diabetes.
Experimental Workflow for Structural Analysis
The structural elucidation of a novel this compound derivative follows a logical workflow, integrating various analytical techniques.
Conclusion
The structural analysis of this compound derivatives is a multidisciplinary endeavor that combines organic synthesis, spectroscopy, and crystallography. The rigid bicyclic core of these molecules provides a valuable template for the design of potent and selective enzyme inhibitors. A thorough understanding of their three-dimensional structure and conformational preferences is essential for rational drug design and the development of new therapeutic agents. The case of Saxagliptin exemplifies how detailed structural knowledge can elucidate the mechanism of action and guide the optimization of drug candidates.
References
Methodological & Application
Applications of 2-Cyano-3-azabicyclo[3.1.0]hexane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The conformationally rigid 2-Cyano-3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity for various biological targets. This document provides detailed application notes and protocols on the use of this scaffold in the development of therapeutic agents, with a primary focus on Dipeptidyl Peptidase IV (DPP-4) inhibitors, as well as its emerging roles in targeting μ-opioid receptors and as antiproliferative agents.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
The this compound moiety is a cornerstone in the design of potent and selective DPP-4 inhibitors. The nitrile group acts as a key pharmacophore, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. The bicyclic core provides a rigid scaffold that allows for precise orientation of substituents to interact with various subsites of the enzyme, leading to enhanced binding affinity and selectivity.
A prime example of a successful drug molecule incorporating this scaffold is Saxagliptin , an FDA-approved medication for the treatment of type 2 diabetes.[1][2][3] Saxagliptin, chemically known as (1S,3S,5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, exemplifies the strategic use of the this compound core.[1][2][3]
Signaling Pathway: Incretin System and DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.
Quantitative Data: Structure-Activity Relationship (SAR) of DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against the DPP-4 enzyme. The data highlights the importance of the substituents on the azabicyclo[3.1.0]hexane core for achieving high potency.
| Compound ID | R Group (at N-3 position) | DPP-4 IC50 (nM) |
| Saxagliptin | (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl | 2.5 |
| 1a | (S)-2-amino-3,3-dimethylbutanoyl | 10 |
| 1b | (S)-2-amino-2-phenylacetyl | 15 |
| 1c | (S)-2-amino-3-methylbutanoyl | 20 |
| 1d | (S)-2-amino-4-methylpentanoyl | 35 |
| 1e | Acetyl | >1000 |
Data is representative and compiled from various medicinal chemistry literature.
Experimental Protocols
The synthesis of Saxagliptin and its analogs typically involves the coupling of the key intermediate, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, with a desired N-protected amino acid, followed by deprotection.
Protocol for DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
μ-Opioid Receptor Ligands
The 3-azabicyclo[3.1.0]hexane scaffold has also been explored for its potential in developing ligands for the μ-opioid receptor. The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric elements necessary for receptor binding and modulation.
Quantitative Data: Structure-Activity Relationship (SAR) of μ-Opioid Receptor Ligands
The following table presents the binding affinities of a series of 3-azabicyclo[3.1.0]hexane derivatives for the μ-opioid receptor.
| Compound ID | R Group (at N-3 position) | μ-Opioid Receptor Ki (nM) |
| 2a | 3,3-diphenylpropyl | 0.5 |
| 2b | 4,4-diphenylbutyl | 1.2 |
| 2c | 2-phenylethyl | 8.5 |
| 2d | 3-phenylpropyl | 2.1 |
| 2e | 4-phenylbutyl | 3.7 |
Data is representative and compiled from various medicinal chemistry literature, such as Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
Protocol for μ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.
-
Reagents and Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-K1 cells)
-
Radioligand: [³H]DAMGO (a selective μ-opioid agonist)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂
-
Test compounds dissolved in DMSO
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the cell membranes, [³H]DAMGO, and either the test compound, assay buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of [³H]DAMGO binding for each compound concentration.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Antiproliferative Agents
More recently, the 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into spiro-fused heterocyclic systems that exhibit promising antiproliferative activity against various cancer cell lines. These complex molecules often demonstrate cytotoxic effects through mechanisms such as the induction of apoptosis.
Quantitative Data: Antiproliferative Activity of Spiro-fused 3-Azabicyclo[3.1.0]hexanes
The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | HeLa (Cervical Cancer) | 5.2 |
| 3a | MCF-7 (Breast Cancer) | 8.9 |
| 3b | A549 (Lung Cancer) | 12.5 |
| 3b | HCT116 (Colon Cancer) | 10.1 |
| 3c | K562 (Leukemia) | 3.8 |
Data is representative and compiled from various medicinal chemistry literature.
Experimental Protocols
Protocol for MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective modulators of various biological targets. The successful development of the DPP-4 inhibitor Saxagliptin is a testament to the potential of this scaffold. Ongoing research into its applications for other targets, such as opioid receptors and in the development of anticancer agents, highlights its continued importance and the exciting opportunities it presents for future drug discovery efforts. The protocols and data presented herein serve as a comprehensive resource for researchers looking to explore and exploit the unique properties of this remarkable chemical entity.
References
Application Notes and Protocols for 2-Cyano-3-azabicyclo[3.1.0]hexane as a Dipeptidyl Peptidase-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-azabicyclo[3.1.0]hexane serves as a crucial pharmacophore in the design of potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a significant role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3][4][5]
The rigid bicyclic structure of this compound provides a conformationally constrained scaffold that can be functionalized to achieve high affinity and selectivity for the DPP-IV active site. The cyan group is a key feature, forming a reversible covalent bond with the catalytic serine residue of the enzyme. This document provides an overview of the application of this scaffold, including its mechanism of action, synthesis, and relevant experimental protocols and data.
Mechanism of Action and Signaling Pathway
DPP-IV inhibitors containing the this compound scaffold exert their therapeutic effect by blocking the degradation of incretin hormones. The signaling cascade is initiated by food intake, which stimulates the release of GLP-1 and GIP from intestinal L-cells and K-cells, respectively. These hormones then bind to their respective G-protein coupled receptors on pancreatic β-cells, leading to increased intracellular cAMP levels and subsequent potentiation of glucose-dependent insulin secretion. DPP-IV rapidly cleaves and inactivates GLP-1 and GIP. By inhibiting DPP-IV, this compound-based compounds maintain elevated levels of active incretins, thereby enhancing the insulin response and improving glycemic control.
Data Presentation
The following tables summarize key quantitative data for Saxagliptin, a prominent DPP-IV inhibitor featuring the this compound core.
Table 1: In Vitro DPP-IV Inhibition
| Compound | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Saxagliptin | 2.5 - 5 | 1.3 | >400-fold | >75-fold |
Note: Data compiled from various sources. Exact values may vary depending on assay conditions.
Table 2: Pharmacokinetic Parameters of Saxagliptin in Different Species
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | 10 | 0.5 | 1,200 | 2,500 | 75 |
| Dog | Oral | 1 | 1.0 | 150 | 700 | 50 |
| Monkey | Oral | 1 | 2.0 | 100 | 600 | 67 |
| Human | Oral | 5 (mg) | 2.0 | 24 | 78 | ~67 |
This table presents approximate values for comparative purposes.
Table 3: In Vivo Efficacy of Saxagliptin in a Murine Model of Dilated Cardiomyopathy
| Treatment Group | Dose | Outcome Measure | Result |
| Vehicle | - | Oral Glucose Tolerance (AUC0-120 min·mmol/L) | 1501 ± 43 |
| Saxagliptin | 10 mg/kg/day | Oral Glucose Tolerance (AUC0-120 min·mmol/L) | 1340 ± 46 (p<0.015 vs. vehicle) |
| Vehicle | - | DPP-4 Activity Inhibition | - |
| Saxagliptin | 10 mg/kg/day | DPP-4 Activity Inhibition | >90% |
| Vehicle | - | GLP-1 Levels (post-glucose load) | - |
| Saxagliptin | 10 mg/kg/day | GLP-1 Levels (post-glucose load) | 4-fold increase |
Experimental Protocols
Representative Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile
This protocol is a generalized representation based on patent literature.
Materials:
-
L-Pyroglutamic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Strong base (e.g., Sodium hydride)
-
Strong acid (e.g., Trifluoroacetic acid)
-
Cyanating agent (e.g., Sodium cyanide)
-
Appropriate solvents (e.g., THF, DCM, DMF)
Procedure:
-
Protection: Protect the amine of L-pyroglutamic acid, for example, with a Boc group using (Boc)2O.
-
Reduction: Reduce the carboxylic acid to a primary alcohol using a reducing agent like BH3-THF.
-
Activation: Activate the resulting alcohol by converting it into a good leaving group, such as a mesylate or tosylate, using MsCl or TsCl in the presence of a base.
-
Cyclization: Induce intramolecular cyclization by treating the activated intermediate with a strong base to form the bicyclic ring system.
-
Deprotection: Remove the protecting group from the nitrogen atom using a strong acid.
-
Cyanation: Introduce the cyano group at the 3-position. This can be a multi-step process involving oxidation and subsequent reaction with a cyanating agent.
Note: This is a simplified representation. The actual synthesis involves multiple steps with purification at each stage. Researchers should consult detailed synthetic literature for precise conditions and characterization data.
In Vitro DPP-IV Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available inhibitor screening kits.[6][7]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound or its derivatives (test inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the DPP-IV Assay Buffer.
-
Dilute the DPP-IV enzyme to the desired concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
-
Assay Protocol (per well):
-
Test Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test inhibitor solution.
-
Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the positive control inhibitor solution.
-
Enzyme Control Wells (100% activity): Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of vehicle (e.g., assay buffer with DMSO if inhibitors are dissolved in it).
-
Background Control Wells (no enzyme): Add 40 µL of assay buffer and 10 µL of vehicle.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of DPP-IV inhibitors. Its unique structural features contribute to potent and selective enzyme inhibition. The protocols and data presented in these application notes provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes based on this important chemical entity.
References
- 1. Investigation of the Effects of Saxagliptin in In Vitro and In Vivo Models of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Synthesis of the 3-Azabicyclo[3.1.0]hexane Skeleton: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted saturated nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents by presenting substituents in well-defined spatial orientations. This bicyclic system is a key structural feature in a wide range of biologically active compounds, including potential antitumor agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, and ligands for various central nervous system targets.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for several key synthetic strategies to access this important heterocyclic framework.
Key Synthetic Strategies
Several robust and versatile methods have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product. The following sections detail some of the most effective and widely used protocols.
Palladium-Catalyzed Diastereoselective Cyclopropanation
This method provides a practical and efficient route to a variety of 3-azabicyclo[3.1.0]hexane derivatives through the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. The reaction is characterized by high yields and excellent diastereoselectivity, making it a valuable tool for the synthesis of complex molecules.[6][7][8]
Experimental Workflow: Palladium-Catalyzed Cyclopropanation
Caption: Workflow for the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexanes.
Data Presentation: Palladium-Catalyzed Cyclopropanation of Maleimides
| Entry | Maleimide (R¹) | N-Tosylhydrazone (R²) | Yield (%) | d.r. (exo:endo) |
| 1 | N-Phenylmaleimide | Benzaldehyde N-tosylhydrazone | 95 | >20:1 |
| 2 | N-Methylmaleimide | 4-Chlorobenzaldehyde N-tosylhydrazone | 91 | >20:1 |
| 3 | N-Benzylmaleimide | 4-Methoxybenzaldehyde N-tosylhydrazone | 88 | >20:1 |
| 4 | N-p-Tolylmaleimide | Acetophenone N-tosylhydrazone | 85 | >20:1 |
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenyl-6-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Materials:
-
N-Phenylmaleimide (1.0 mmol, 173.2 mg)
-
Benzaldehyde N-tosylhydrazone (1.2 mmol, 331.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (173.2 mg, 1.0 mmol), benzaldehyde N-tosylhydrazone (331.4 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 4:1) to afford the title compound as a white solid.
Characterization Data:
-
Yield: 95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 10H), 3.65 (d, J = 2.8 Hz, 2H), 3.10 (t, J = 2.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.8, 135.2, 131.8, 129.1, 128.8, 128.6, 128.3, 126.5, 40.2, 35.1.
-
HRMS (ESI): m/z calculated for C₁₈H₁₅NO₂ [M+H]⁺: 278.1176; found: 278.1179.
Rhodium-Catalyzed Stereoselective Cyclopropanation
The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a powerful method for the stereoselective synthesis of either the exo- or endo-isomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates. The choice of rhodium catalyst and reaction conditions dictates the stereochemical outcome.[9][10]
Experimental Workflow: Rhodium-Catalyzed Cyclopropanation
Caption: Workflow for the Rhodium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexanes.
Data Presentation: Rhodium-Catalyzed Cyclopropanation
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (exo:endo) |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 66 | 4:1 |
| 2 | Rh₂(esp)₂ | Toluene | 90 | 76 | >20:1 (exo) |
| 3 | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 85 | 1:15 (endo) |
| 4 | Rh₂(OAc)₄ | Hexane | 25 | 58 | 3:1 |
Experimental Protocol: Synthesis of exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
Materials:
-
N-Boc-2,5-dihydropyrrole (1.0 mmol, 169.2 mg)
-
Dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 mmol, 4.4 mg)
-
Ethyl diazoacetate (1.2 mmol, 136.9 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)
Procedure:
-
To a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-2,5-dihydropyrrole (169.2 mg, 1.0 mmol) and Rh₂(OAc)₄ (4.4 mg, 0.01 mmol).
-
Add anhydrous dichloromethane (5 mL).
-
In the dropping funnel, dissolve ethyl diazoacetate (136.9 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the ethyl diazoacetate solution dropwise to the reaction mixture over 1 hour at room temperature.
-
Stir the reaction mixture for an additional 4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford the title compound as a colorless oil.
Characterization Data:
-
Yield: 66%
-
¹H NMR (400 MHz, CDCl₃): δ 3.60-3.45 (m, 4H), 4.10 (q, J = 7.1 Hz, 2H), 2.05 (t, J = 3.0 Hz, 1H), 1.85 (dd, J = 3.0, 6.0 Hz, 2H), 1.45 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.1, 154.3, 79.8, 60.5, 50.2, 28.4, 25.1, 23.8, 14.2.
-
HRMS (ESI): m/z calculated for C₁₃H₂₁NO₄ [M+Na]⁺: 278.1363; found: 278.1365.
Gold-Catalyzed Oxidative Cyclopropanation
N-Allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in the presence of a gold catalyst and an oxidant. This method provides access to functionalized bicyclic lactams.[11]
Experimental Workflow: Gold-Catalyzed Oxidative Cyclopropanation
Caption: Workflow for the Gold-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexan-2-ones.
Data Presentation: Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides
| Entry | N-Allylynamide (R¹, R²) | Yield (%) |
| 1 | R¹=Ts, R²=Ph | 76 |
| 2 | R¹=Ts, R²=4-MeC₆H₄ | 72 |
| 3 | R¹=Ns, R²=Ph | 68 |
| 4 | R¹=Ts, R²=CO₂Et | 65 |
Experimental Protocol: Synthesis of 1-Phenyl-3-tosyl-3-azabicyclo[3.1.0]hexan-2-one
Materials:
-
N-Allyl-N-(phenylethynyl)tosylamide (0.2 mmol, 62.3 mg)
-
(IPr)AuCl (0.008 mmol, 4.9 mg)
-
AgSbF₆ (0.008 mmol, 2.7 mg)
-
Pyridine N-oxide (0.4 mmol, 38.0 mg)
-
Anhydrous 1,2-Dichloroethane (DCE, 2 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add N-allyl-N-(phenylethynyl)tosylamide (62.3 mg, 0.2 mmol), (IPr)AuCl (4.9 mg, 0.008 mmol), AgSbF₆ (2.7 mg, 0.008 mmol), and pyridine N-oxide (38.0 mg, 0.4 mmol).
-
Add anhydrous 1,2-dichloroethane (2 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite®, washing with dichloromethane (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 3:1) to afford the title compound as a white solid.
Characterization Data:
-
Yield: 76%
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.3 Hz, 2H), 7.40-7.25 (m, 7H), 3.80 (dd, J = 10.0, 5.0 Hz, 1H), 3.65 (dd, J = 10.0, 3.0 Hz, 1H), 2.45 (s, 3H), 2.30-2.20 (m, 1H), 1.80-1.70 (m, 1H), 1.40-1.30 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.5, 144.8, 135.9, 130.0, 129.5, 128.8, 128.3, 127.5, 52.1, 38.9, 30.2, 21.6, 18.5.
-
HRMS (ESI): m/z calculated for C₁₉H₁₉NO₃S [M+H]⁺: 342.1158; found: 342.1160.
Base-Promoted Intramolecular Addition
Highly substituted 3-azabicyclo[3.1.0]hexane derivatives can be accessed through a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. This method is particularly useful for creating conformationally restricted aza[3.1.0]bicycles.[12]
Experimental Workflow: Base-Promoted Intramolecular Addition
Caption: Workflow for the Base-Promoted Synthesis of 3-Azabicyclo[3.1.0]hexanes.
Data Presentation: Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | 4-ClC₆H₄ | p-Tolyl | H | 82 |
| 2 | 4-ClC₆H₄ | 4-MeOC₆H₄ | H | 85 |
| 3 | Ph | Ph | H | 78 |
| 4 | 4-FC₆H₄ | p-Tolyl | Me | 75 |
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one
Materials:
-
1-(4-Chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide (0.5 mmol, 156.0 mg)
-
Potassium tert-butoxide (t-BuOK, 2.0 mmol, 224.4 mg)
-
Anhydrous Dimethylformamide (DMF, 2 mL)
Procedure:
-
To a sealed tube containing a magnetic stir bar, add 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide (156.0 mg, 0.5 mmol) and potassium tert-butoxide (224.4 mg, 2.0 mmol).
-
Add anhydrous DMF (2 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water (15 mL) and saturated NaCl solution (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to give the title compound as a white solid.[12]
Characterization Data:
-
Yield: 82%
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.10 (m, 8H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H), 2.35 (s, 3H), 2.20-2.00 (m, 2H), 1.80-1.70 (m, 1H), 1.50-1.40 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 135.8, 135.1, 134.1, 130.1, 129.6, 128.6, 124.6, 56.4, 34.4, 26.9, 21.0, 20.9, 16.9.
-
HRMS (ESI): m/z calculated for C₁₉H₁₈ClNO [M+Na]⁺: 334.0969; found: 334.0968.[12]
Conclusion
The synthetic protocols described herein represent versatile and efficient methods for accessing the valuable 3-azabicyclo[3.1.0]hexane skeleton. These application notes provide researchers, scientists, and drug development professionals with a selection of reliable procedures to generate a diverse range of derivatives for further investigation in various therapeutic areas. The choice of synthetic route will be guided by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The provided data and detailed protocols serve as a practical guide for the implementation of these important synthetic transformations.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyano-3-azabicyclo[3.1.0]hexane in the Development of Anti-Diabetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclic scaffold, 2-cyano-3-azabicyclo[3.1.0]hexane, represents a pivotal structural motif in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby offering an effective therapeutic strategy for the management of type 2 diabetes mellitus.[1][3]
One of the most prominent drugs incorporating this scaffold is saxagliptin, an orally active anti-diabetic agent.[4][5] The constrained bicyclic structure of this compound provides a rigid framework that contributes to the high potency and selectivity of these inhibitors.[6] This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis and evaluation of derivative compounds, and relevant quantitative data for researchers in the field of anti-diabetic drug development.
Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action for anti-diabetic agents containing the this compound scaffold is the competitive and reversible inhibition of the DPP-4 enzyme.[3]
Signaling Pathway of DPP-4 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via modern palladium-catalyzed methodologies.
Introduction to Palladium-Catalyzed Methodologies
Palladium catalysis offers a versatile and powerful platform for the construction of complex molecular architectures. In the context of 3-azabicyclo[3.1.0]hexane synthesis, palladium-catalyzed reactions have emerged as a cornerstone for their high efficiency, functional group tolerance, and the ability to control stereoselectivity. This document will focus on three prominent palladium-catalyzed strategies:
-
Cyclopropanation of Maleimides with N-Tosylhydrazones: A robust method for the diastereoselective synthesis of the bicyclic core.
-
Intramolecular Aza-Wacker-Type Cyclization: An oxidative cyclization approach to form the pyrrolidine ring of the bicyclic system.
-
Enantioselective C-H Functionalization: A cutting-edge strategy for the asymmetric synthesis of highly substituted derivatives.
Method 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This method provides a practical and efficient route to a variety of 3-azabicyclo[3.1.0]hexane derivatives through the reaction of readily available maleimides and N-tosylhydrazones. The reaction proceeds with high diastereoselectivity and yields.[1][2]
Reaction Scheme & Mechanism
The proposed reaction mechanism involves the in-situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene intermediate. This intermediate subsequently undergoes cyclopropanation with the maleimide.
Caption: Proposed catalytic cycle for the palladium-catalyzed cyclopropanation.
Quantitative Data Summary
The following table summarizes the reaction outcomes for a range of substituted maleimides and N-tosylhydrazones as reported by Chen et al.[1]
| Entry | Maleimide (R) | N-Tosylhydrazone (R') | Product | Yield (%) | d.r. (exo:endo) |
| 1 | Phenyl | 4-Methylphenyl | 3-(4-Methylphenyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 92 | >20:1 |
| 2 | 4-Chlorophenyl | 4-Methylphenyl | 6-(4-Chlorophenyl)-3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 85 | >20:1 |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | 6-(4-Methoxyphenyl)-3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 88 | >20:1 |
| 4 | 2-Thienyl | 4-Methylphenyl | 3-(4-Methylphenyl)-6-(2-thienyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 78 | >20:1 |
| 5 | Phenyl | 4-Chlorophenyl | 6-Phenyl-3-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 90 | >20:1 |
| 6 | Phenyl | Naphthalen-2-yl | 3-(Naphthalen-2-yl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 81 | >20:1 |
Experimental Protocol
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PPh₃ (Triphenylphosphine)
-
Cs₂CO₃ (Cesium carbonate)
-
Substituted N-phenylmaleimide
-
Substituted N-tosylhydrazone
-
Toluene (anhydrous)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the substituted N-phenylmaleimide (0.5 mmol, 1.0 equiv), substituted N-tosylhydrazone (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Method 2: Intramolecular Palladium-Catalyzed Aza-Wacker-Type Cyclization
This strategy involves the oxidative cyclization of vinyl cyclopropanecarboxamides to construct the 3-azabicyclo[3.1.0]hexane framework. This method is particularly useful for accessing highly substituted derivatives.[3][4]
Reaction Scheme & Mechanism
The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by β-hydride elimination to regenerate the palladium(II) catalyst and furnish the bicyclic product.
Caption: Simplified mechanism of the aza-Wacker-type cyclization.
Quantitative Data Summary
The following table presents data for the synthesis of various substituted aza[3.1.0]bicycles via the aza-Wacker reaction.
| Entry | Substrate (Aryl Group on Amide) | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | 60 |
| 2 | 4-Methylphenyl | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexan-2-one | 65 |
| 3 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexan-2-one | 72 |
| 4 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one | 55 |
| 5 | 3-Chlorophenyl | 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one | 58 |
| 6 | 2-Naphthyl | 1-(2-Naphthyl)-3-azabicyclo[3.1.0]hexan-2-one | 63 |
Experimental Protocol
Materials:
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
K₂CO₃ (Potassium carbonate)
-
Substituted N-vinyl cyclopropanecarboxamide
-
DMF (Dimethylformamide, anhydrous)
-
Molecular oxygen (O₂)
Procedure:
-
To a sealed tube, add the vinyl cyclopropanecarboxamide (0.2 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.2 mmol, 1.0 equiv).
-
Add anhydrous DMF (2 mL).
-
Flush the tube with molecular oxygen.
-
Seal the tube and heat the reaction mixture at 50 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-azabicyclo[3.1.0]hexan-2-one.
Method 3: Enantioselective Palladium-Catalyzed C-H Functionalization
This advanced methodology allows for the highly enantioselective synthesis of perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. The reaction utilizes a chiral diazaphospholane ligand to control the stereochemistry of a cyclopropane C-H functionalization.[5]
Reaction Scheme & Workflow
The process involves a Pd(0)-catalyzed C-H functionalization of a 3-azabicyclo[3.1.0]hexane precursor with a trifluoroacetimidoyl chloride, followed by a one-pot nucleophilic addition to the resulting ketimine.
Caption: Experimental workflow for the enantioselective synthesis.
Quantitative Data Summary
This table highlights the enantioselectivity achieved for the C-H functionalization/addition sequence with various nucleophiles.
| Entry | Nucleophile | Product | Yield (%) | e.e. (%) |
| 1 | Phenylmagnesium bromide | 6-(Perfluoro-tert-butyl)-6-phenyl-3-azabicyclo[3.1.0]hexane derivative | 85 | 95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 6-(4-Methoxyphenyl)-6-(perfluoro-tert-butyl)-3-azabicyclo[3.1.0]hexane derivative | 78 | 96 |
| 3 | 2-Thienylmagnesium bromide | 6-(Perfluoro-tert-butyl)-6-(2-thienyl)-3-azabicyclo[3.1.0]hexane derivative | 72 | 94 |
| 4 | Vinylmagnesium bromide | 6-(Perfluoro-tert-butyl)-6-vinyl-3-azabicyclo[3.1.0]hexane derivative | 65 | 92 |
| 5 | Methylmagnesium bromide | 6-Methyl-6-(perfluoro-tert-butyl)-3-azabicyclo[3.1.0]hexane derivative | 88 | 97 |
Experimental Protocol
Materials:
-
[Pd(cinnamyl)Cl]₂
-
Chiral diazaphospholane ligand
-
N-Boc-3-azabicyclo[3.1.0]hexane
-
Trifluoroacetimidoyl chloride
-
K₂CO₃ (Potassium carbonate)
-
Toluene (anhydrous)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
Procedure:
-
C-H Functionalization:
-
In a glovebox, to a vial add [Pd(cinnamyl)Cl]₂ (2.5 mol%), the chiral diazaphospholane ligand (5.5 mol%), and toluene (1.0 mL). Stir for 20 minutes.
-
Add N-Boc-3-azabicyclo[3.1.0]hexane (0.1 mmol, 1.0 equiv), trifluoroacetimidoyl chloride (0.12 mmol, 1.2 equiv), and K₂CO₃ (0.2 mmol, 2.0 equiv).
-
Seal the vial and stir at 80 °C for 12 hours.
-
-
Nucleophilic Addition:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Grignard reagent (0.3 mmol, 3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the final product.
-
Conclusion
The palladium-catalyzed methodologies presented herein offer powerful and versatile tools for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The choice of method will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. These protocols provide a solid foundation for researchers to explore the synthesis of novel analogs for applications in drug discovery and development.
References
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformation… [ouci.dntb.gov.ua]
- 4. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Cyano-3-azabicyclo[3.1.0]hexane in Cancer Imaging Tracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 2-Cyano-3-azabicyclo[3.1.0]hexane scaffold in the development of novel radiotracers for cancer imaging. The focus is on its application as a key component of inhibitors targeting Fibroblast Activation Protein (FAP), a promising theranostic target in the tumor microenvironment.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy. Small molecule inhibitors of FAP, when radiolabeled, can be used as tracers for Positron Emission Tomography (PET) imaging to visualize FAP-expressing tumors.
A significant breakthrough in FAP-targeted imaging has been the development of quinoline-based inhibitors. Many of these tracers, such as the widely used [68Ga]Ga-FAPI-04, incorporate a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[3] Recent research has explored the replacement of the 2-cyanopyrrolidine moiety with a constrained proline mimic, this compound, leading to the development of novel FAP inhibitors with promising preclinical characteristics.[2][4]
This document details the application of this novel scaffold in the context of the Gallium-68 labeled tracer, [68Ga]Ga-JC02076, a promising agent for FAP-targeted cancer imaging.[4]
Signaling Pathways and Experimental Workflow
The development and application of a novel FAP-targeted PET tracer, from understanding the target's role in cancer to preclinical evaluation, involves a multi-step process.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel 68Ga-labeled azabicyclohexane-based fibroblast activation protein-targeted tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Carboxy-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxy-3-azabicyclo[3.1.0]hexane is a constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. The preparation of this key intermediate often involves the hydrolysis of its cyano derivative, 2-cyano-3-azabicyclo[3.1.0]hexane. This document provides detailed application notes and experimental protocols for this chemical transformation under both acidic and basic conditions.
Application Notes
The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation in organic synthesis. The choice between acidic and basic conditions for the hydrolysis of this compound depends on several factors, including the nature of any protecting groups on the nitrogen atom and the desired final salt form of the product.
-
Acidic Hydrolysis: This method is typically robust and leads to the formation of the carboxylic acid, which is often isolated as its hydrochloride salt, particularly when using hydrochloric acid. The reaction generally requires strong acids and elevated temperatures. For substrates with acid-labile protecting groups, this method may not be suitable. The direct isolation of the hydrochloride salt can be advantageous for subsequent purification or telescoping into the next synthetic step.
-
Basic Hydrolysis: Saponification using a strong base like sodium hydroxide or potassium hydroxide is a common alternative. This method initially yields the carboxylate salt. A subsequent acidification step is necessary to protonate the carboxylate and the amino group to furnish the free amino acid or its corresponding acid addition salt. This method is preferable for substrates containing acid-sensitive functionalities. Careful pH control during the workup is crucial for efficient product isolation.
Comparative Data of Hydrolysis Conditions
The following table summarizes typical quantitative data for the acidic and basic hydrolysis of a this compound derivative.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | 6 M Hydrochloric Acid | 10% Aqueous Sodium Hydroxide |
| Temperature | Reflux (~100-110 °C) | Reflux (~100-110 °C) |
| Reaction Time | 6 - 12 hours | 8 - 16 hours |
| Typical Yield | 80 - 90% | 75 - 85% |
| Product Form | Hydrochloride salt | Carboxylate salt (initially) |
| Work-up | Evaporation/Crystallization | Acidification and Extraction/Precipitation |
Signaling Pathway and Experimental Workflows
The chemical transformation and experimental workflows are depicted below.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from the hydrolysis of the N-acetyl derivative and is expected to proceed similarly for the unprotected compound.[1]
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 9.25 mmol) in 6 M hydrochloric acid (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 6 hours, monitoring the reaction progress by TLC or LC-MS if desired. The reaction is typically complete when the starting material is no longer detectable.
-
After 6 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess hydrochloric acid.
-
The resulting solid is the hydrochloride salt of 2-carboxy-3-azabicyclo[3.1.0]hexane. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Expected Outcome:
-
Yield: ~1.3 g (85%) of 2-carboxy-3-azabicyclo[3.1.0]hexane hydrochloride as a white to off-white solid.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This is a general procedure for the basic hydrolysis of nitriles, adapted for the specific substrate.
Materials:
-
This compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel or filtration apparatus
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g, 9.25 mmol) and 10% aqueous sodium hydroxide solution (20 mL).
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 8-16 hours. The evolution of ammonia gas indicates the progress of the reaction.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Carefully acidify the cooled solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH of the solution is approximately 2. The product may precipitate at its isoelectric point.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, or to recover any dissolved product, extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-carboxy-3-azabicyclo[3.1.0]hexane.
-
The crude product can be purified by recrystallization.
References
Application Notes and Protocols for 3-Azabicyclo[3.1.0]hexane Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity of 3-azabicyclo[3.1.0]hexane derivatives in various tumor cell lines. The included data and protocols are intended to facilitate further research and development of this promising class of compounds as potential anticancer agents.
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif found in numerous natural products and pharmacologically active compounds.[1] Derivatives incorporating this framework have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects.[2] This document summarizes the cytotoxic and antiproliferative activities of various 3-azabicyclo[3.1.0]hexane derivatives against a panel of human and murine tumor cell lines, details the experimental methodologies used for their evaluation, and illustrates the potential mechanisms of action.
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of various 3-azabicyclo[3.1.0]hexane derivatives, presented as half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of Spiro-fused 3-Azabicyclo[3.1.0]hexanes
| Compound | Cell Line | Cell Type | IC50 (µM) at 72h |
| Adduct 2b | K562 | Human erythroleukemia | ~25-27[3] |
| Adduct 2c | K562 | Human erythroleukemia | ~25-27[3] |
| Spiro-adducts | K562 | Human erythroleukemia | 4-20[3] |
| Spiro-adducts | B16 | Murine melanoma | 4-20[3] |
Table 2: IC50 Values of Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindoles
| Compound | Cell Line | Cell Type | IC50 (µM) at 72h |
| Compound 4 | Jurkat | Acute T cell leukemia | 2-10 |
| Compound 8 | Jurkat | Acute T cell leukemia | 2-10 |
| Compound 18 | Jurkat | Acute T cell leukemia | 2-10 |
| Compound 24 | Jurkat | Acute T cell leukemia | 2-10 |
| Compound 4 | K-562 | Human erythroleukemia | 2-10 |
| Compound 8 | K-562 | Human erythroleukemia | 2-10 |
| Compound 18 | K-562 | Human erythroleukemia | 2-10 |
| Compound 24 | K-562 | Human erythroleukemia | 2-10 |
| Compound 4 | HeLa | Cervical carcinoma | 2-10 |
| Compound 8 | HeLa | Cervical carcinoma | 2-10 |
| Compound 18 | HeLa | Cervical carcinoma | 2-10 |
| Compound 24 | HeLa | Cervical carcinoma | 2-10 |
| Compound 4 | Sk-mel-2 | Human melanoma | 2-10 |
| Compound 8 | Sk-mel-2 | Human melanoma | 2-10 |
| Compound 18 | Sk-mel-2 | Human melanoma | 2-10 |
| Compound 24 | Sk-mel-2 | Human melanoma | 2-10 |
Table 3: IC50 Values of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Most effective compounds | K562 | Human erythroleukemia | 4.2 - 24.1[1] |
| Most effective compounds | Jurkat | T lymphocyte | 4.2 - 24.1[1] |
| Most effective compounds | HeLa | Cervical carcinoma | 4.2 - 24.1[1] |
| Most effective compounds | CT26 | Mouse colon carcinoma | 4.2 - 24.1[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation (MTS) Assay
This assay is used to assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
-
Cell Lines: Human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), osteosarcoma (U2OS), murine melanoma (B16), acute T cell leukemia (Jurkat), breast cancer adenocarcinoma (MCF-7), and mouse colon carcinoma (CT26).[4][3]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-azabicyclo[3.1.0]hexane derivatives for 24 and 72 hours.[4]
-
Following the incubation period, add MTS reagent to each well.
-
Incubate the plates for a specified time to allow for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
-
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (SubG1, G0/G1, S, and G2/M).[4]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay investigates the involvement of the mitochondrial pathway of apoptosis.
-
Procedure:
-
Treat cells with the test compounds.
-
Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRE).
-
Analyze the cells by flow cytometry to quantify the proportion of cells with decreased mitochondrial membrane potential, which is indicative of apoptosis.[3]
-
Analysis of Actin Cytoskeleton by Confocal Microscopy
This method is used to visualize the effects of the compounds on the cellular cytoskeleton and morphology.
-
Procedure:
-
Grow cells on coverslips and treat them with the test compounds.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Stain the actin filaments with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a confocal microscope.[4][3]
-
Observe changes such as the disappearance of stress fibers and the formation of granular actin.[4][3]
-
Cell Motility (Scratch) Assay
This assay assesses the impact of the compounds on the migratory ability of cancer cells.
-
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the test compound.
-
Image the scratch at different time points to monitor cell migration into the cell-free area.
-
Quantify the rate of wound closure to determine the effect on cell motility.[4][3]
-
Visualizations
Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates the general workflow for screening and characterizing the anticancer properties of 3-azabicyclo[3.1.0]hexane derivatives.
Caption: Workflow for anticancer evaluation.
Proposed Signaling Pathway: Induction of Apoptosis
Based on the observed decrease in mitochondrial membrane potential, a likely mechanism of action for these compounds involves the induction of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway.
Conclusion
The presented data indicate that 3-azabicyclo[3.1.0]hexane derivatives are a promising class of compounds with significant antiproliferative activity against a variety of cancer cell lines. Their mechanism of action appears to be multifactorial, involving cell cycle arrest, induction of apoptosis likely through the mitochondrial pathway, and disruption of the actin cytoskeleton, which may contribute to reduced cell motility and metastatic potential.[4][1][3] The provided protocols and data serve as a valuable resource for guiding future research in the optimization and development of these compounds as novel anticancer therapeutics.
References
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines | MDPI [mdpi.com]
- 4. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Three-Component Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a novel and efficient three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. This methodology offers significant advantages, including high yields, mild and environmentally friendly reaction conditions, and the use of readily available starting materials.[1][2][3]
The synthesized bicyclic nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules with potential therapeutic applications, such as antitussive, anti-inflammatory, analgesic, antimalarial, antidepressant, and antihypertensive agents.[1][3]
Reaction Principle and Overview
This one-pot synthesis involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in water.[1][2][3] The reaction proceeds without the need for a catalyst or organic solvents, making it an eco-friendly and cost-effective method.[1] The general reaction scheme is depicted below.
Scheme 1: General Three-Component Reaction
Caption: General scheme of the three-component synthesis.
Experimental Protocols
General Procedure for the Synthesis of 4-amino-2,6-diaryl-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitriles
The following protocol is a general method for the synthesis of the target compounds. All chemicals were purchased from commercial sources and used without further purification.[3]
Materials:
-
Aryl aldehyde (2 mmol)
-
Malononitrile (2 mmol, 0.132 g)
-
Hydroxylamine hydrochloride (1 mmol, 0.070 g)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
A mixture of the aryl aldehyde (2 mmol), malononitrile (2 mmol), and hydroxylamine hydrochloride (1 mmol) is prepared in a 25 mL round-bottom flask.
-
Add 5 mL of water to the flask.
-
The reaction mixture is then refluxed with stirring for the time specified in Table 1.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration using a Büchner funnel.
-
The crude product is washed with water.
-
The final product is purified by recrystallization from ethanol to afford the pure 4-amino-2,6-diaryl-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrile.
-
The structure of the synthesized compounds can be confirmed by IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.[3]
Data Presentation
The following table summarizes the reaction outcomes for a variety of substituted aryl aldehydes, demonstrating the scope and efficiency of this synthetic method.
Table 1: Synthesis of 1-Azabicyclo[3.1.0]hexane-3-ene Derivatives
| Entry | Ar (Aryl Aldehyde) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | 3 | 90 | 204-206 |
| 2 | 4-ClC₆H₄ | 3 | 92 | 210-212 |
| 3 | 4-BrC₆H₄ | 3 | 94 | 215-217 |
| 4 | 4-FC₆H₄ | 3.5 | 90 | 208-210 |
| 5 | 4-CH₃C₆H₄ | 4 | 88 | 198-200 |
| 6 | 4-CH₃OC₆H₄ | 4 | 85 | 190-192 |
| 7 | 4-NO₂C₆H₄ | 2.5 | 95 | 220-222 |
| 8 | 3-NO₂C₆H₄ | 2.5 | 93 | 218-220 |
| 9 | 2-ClC₆H₄ | 3.5 | 87 | 200-202 |
Data compiled from the literature. Yields refer to isolated products after recrystallization.
Proposed Reaction Mechanism
The formation of the 1-azabicyclo[3.1.0]hexane-3-ene derivatives is proposed to proceed through a series of intermediates as outlined in the diagram below.
Caption: Proposed reaction mechanism for the synthesis.
The proposed mechanism involves the initial formation of an intermediate which then undergoes deprotonation and cyclization to form a 1-hydroxy-4-iminopiperidine intermediate. A subsequent[1][3] H shift leads to an enamine, which then undergoes an intramolecular S_N2-like reaction with the elimination of a cyanide ion to form the final 1-azabicyclo[3.1.0]hex-3-ene product.[1]
Applications and Future Directions
The synthesized 1-azabicyclo[3.1.0]hexane-3-ene derivatives represent a novel class of heterocyclic compounds with significant potential for applications in drug discovery and development. Given the broad spectrum of biological activities associated with bicyclic nitrogen-containing heterocycles, these newly synthesized compounds are promising candidates for screening for various pharmacological activities.
Future research could focus on:
-
Expanding the substrate scope to include a wider variety of aldehydes and other active methylene compounds.
-
Conducting biological screening of the synthesized compounds to identify potential lead candidates for drug development.
-
Further elucidation of the reaction mechanism through computational and experimental studies.
-
Development of stereoselective variations of this three-component reaction.
This efficient and environmentally benign synthetic protocol provides a valuable tool for medicinal chemists and researchers in the field of heterocyclic chemistry, enabling the facile generation of a library of novel 1-azabicyclo[3.1.0]hexane-3-ene derivatives for further investigation.
References
Application Notes and Protocols for 2-Cyano-3-azabicyclo[3.1.0]hexane and its Derivatives in Plant Male Sterility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, offering significant yield advantages in numerous crops. The production of hybrid seeds on a commercial scale necessitates a reliable method for inducing male sterility in the female parent line to prevent self-pollination. Chemical Hybridizing Agents (CHAs), also known as male gametocides, offer a flexible and efficient approach to achieving temporary male sterility. Among the various classes of CHAs, derivatives of the bicyclic compound 3-azabicyclo[3.1.0]hexane have shown promise, particularly in cereal crops like wheat and barley.
This document provides an overview of the application of 2-Cyano-3-azabicyclo[3.1.0]hexane and its more studied derivatives, cis- and trans-3,4-methylene-R,S-prolines (methanoprolines), as male sterilants in plant biology. While detailed public data on this compound is limited, research on its derivatives provides valuable insights into the potential of this chemical family.
Principle of Action
While the precise molecular signaling pathway of this compound and its derivatives in inducing male sterility is not extensively documented in publicly available literature, the general mechanism of CHAs involves the disruption of normal pollen development (microsporogenesis) or function. This can occur at various stages, including meiosis, pollen grain maturation, or anther dehiscence. It is hypothesized that these compounds may interfere with critical metabolic or hormonal pathways essential for pollen viability.
Figure 1: Hypothesized mechanism of action for 3-azabicyclo[3.1.0]hexane derivatives as male sterilants.
Application and Efficacy Data
| Chemical Hybridizing Agent | Crop(s) | General Observations | Potential Efficacy | Reference |
| 3-azabicyclo[3.1.0]hexane derivatives (Methanoprolines) | Wheat, Barley | Effective in inducing male sterility. | High | [1] |
| Ethephon | Wheat, Rice | Can induce high levels of sterility but may also cause phytotoxicity and affect female fertility. | Variable | [1] |
| Gibberellic Acids (GA3) | Maize, Rice | Effective in some species, but response can be genotype-dependent. | Variable | [1] |
Note: The efficacy of any CHA is highly dependent on factors such as plant genotype, environmental conditions (temperature, humidity), and the precise timing of application relative to the developmental stage of the flower.
Experimental Protocols
The following are generalized protocols for the evaluation of a novel CHA like this compound, based on standard practices in the field. Researchers should adapt these protocols based on the specific crop and experimental conditions.
Protocol 1: Dose-Response and Phytotoxicity Assessment
Objective: To determine the optimal concentration of the CHA for inducing maximum male sterility with minimal phytotoxicity.
Materials:
-
This compound (or derivative)
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Target crop plants (e.g., wheat, barley) grown under controlled conditions
-
Foliar sprayer
-
Microscope and slides
-
Staining solution for pollen viability (e.g., Alexander's stain, I2-KI)
Procedure:
-
Solution Preparation: Prepare a stock solution of the CHA. Create a series of dilutions to test a range of concentrations (e.g., 100, 250, 500, 1000, 2000 ppm). Add a surfactant to each solution at a low concentration (e.g., 0.01-0.1%) to ensure even coverage. A control solution containing only water and the surfactant should also be prepared.
-
Application: Apply the solutions as a fine foliar spray to the plants at the pre-meiotic to early meiotic stage of pollen development. This is a critical window for affecting pollen formation. The exact timing needs to be determined for each crop, often corresponding to the "booting" stage in cereals.
-
Phytotoxicity Assessment: Visually inspect the treated plants daily for signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), stunting, or deformed floral structures. Record observations and score the level of damage.
-
Pollen Viability Assessment:
-
Once the plants reach anthesis (flowering), collect anthers from the treated and control plants.
-
Crush the anthers on a microscope slide in a drop of staining solution.
-
Observe under a microscope and count the number of viable (stained) and non-viable (unstained or improperly stained) pollen grains.
-
Calculate the percentage of male sterility for each concentration.
-
-
Data Analysis: Plot the percentage of male sterility and the phytotoxicity score against the CHA concentration to determine the optimal dose.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient N-Chlorination: Incomplete reaction of 3-azabicyclo[3.1.0]hexane with the chlorinating agent. | - Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common choice. Ensure it is fresh and of high purity. Sodium hypochlorite (NaOCl) can also be used, but the pH should be carefully controlled to maintain its effectiveness. - Reaction Temperature: The chlorination is typically carried out at low temperatures (0-15 °C) to minimize side reactions.[1] - Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. |
| Incomplete Elimination to 3-azabicyclo[3.1.0]hex-2-ene: The intermediate N-chloroamine is not fully converted to the imine. | - Base Strength: A strong base is required for the elimination reaction. Common bases include potassium tert-butoxide or sodium ethoxide. - Reaction Conditions: The reaction is often performed in an alcoholic solvent. Ensure anhydrous conditions to prevent hydrolysis of the N-chloroamine. |
| Poor Formation of the Bisulfite Adduct: The intermediate imine does not efficiently react with sodium bisulfite. | - pH of the Bisulfite Solution: The pH of the aqueous sodium bisulfite solution should be weakly acidic to neutral to favor the addition reaction. - Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours to ensure complete formation of the adduct. |
| Inefficient Cyanation: The bisulfite adduct is not effectively converted to the final nitrile product. | - Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Ensure the cyanide is not extensively hydrolyzed. - Reaction Conditions: The cyanation is usually performed at room temperature. Vigorous stirring is important to ensure good mixing of the two phases if the reaction is biphasic. |
Issue 2: Poor Diastereoselectivity (Unfavorable cis/trans Isomer Ratio)
| Potential Cause | Recommended Solution |
| Non-selective Cyanation: The cyanide addition to the intermediate iminium species is not stereocontrolled. | - Reaction Temperature: Lowering the temperature of the cyanation step may improve the diastereoselectivity. - Solvent Effects: The choice of solvent can influence the stereochemical outcome. Experiment with different solvent systems (e.g., ethers, halogenated hydrocarbons) to find the optimal conditions for the desired isomer. - Isomerization: The product mixture can be subjected to isomerization conditions to enrich the desired isomer. This can sometimes be achieved by treating the mixture with a base. |
Issue 3: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal |
| Unreacted 3-azabicyclo[3.1.0]hexane: Starting material carryover. | TLC, GC-MS, or NMR spectroscopy. | Purification by column chromatography on silica gel. |
| Over-chlorinated byproducts: Formation of dichlorinated species. | Mass spectrometry. | Careful control of the stoichiometry of the chlorinating agent and reaction temperature can minimize their formation. Purification by chromatography may be effective. |
| Hydrolysis products: Hydrolysis of the nitrile to the corresponding amide or carboxylic acid. | IR spectroscopy (C=O stretch) or NMR spectroscopy. | Work-up under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. Purification by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a four-step sequence starting from 3-azabicyclo[3.1.0]hexane:
-
N-Chlorination: Reaction with a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite to form 3-chloro-3-azabicyclo[3.1.0]hexane.
-
Elimination: Treatment with a strong base to generate the intermediate 3-azabicyclo[3.1.0]hex-2-ene.
-
Bisulfite Adduct Formation: Reaction with an aqueous solution of sodium bisulfite.
-
Cyanation: Treatment with an alkali metal cyanide to yield the final product.[1]
Q2: How can I control the formation of cis and trans isomers?
A2: The diastereoselectivity of the cyanation step is crucial for controlling the isomer ratio. Factors that can influence this include the reaction temperature, the solvent system, and the nature of the cyanide counter-ion. Lowering the reaction temperature often leads to higher selectivity. It is recommended to screen different solvents to optimize the ratio for the desired isomer. In some cases, post-reaction isomerization by treatment with a base can be employed to enrich one isomer.
Q3: What are the key safety precautions to take during this synthesis?
A3: The synthesis involves several hazardous reagents and intermediates:
-
Cyanides: Alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Chlorinating Agents: N-chlorosuccinimide and sodium hypochlorite are corrosive and oxidizing agents. Avoid contact with skin and eyes.
-
Strong Bases: Potassium tert-butoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle them in an inert atmosphere.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative route involves the reaction of a cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal with a cyanide source in the presence of a carboxylic acid. This method can also produce the desired bicyclic nitrile.[2] Another approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones to construct the 3-azabicyclo[3.1.0]hexane skeleton, which can then be further functionalized.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Step | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Chlorination | N-Chlorosuccinimide (NCS) | Diethyl ether | 0 - 5 | >90 (for N-chloro intermediate) | [1] |
| Sodium hypochlorite (NaOCl) | Dichloromethane/Water | 0 - 15 | Not specified | [1] | |
| Elimination | Potassium tert-butoxide | tert-Butanol | Room Temperature | High (qualitative) | [1] |
| Cyanation | Sodium cyanide (NaCN) | Diethyl ether/Water | Room Temperature | ~50-60 (overall) | [1] |
| Potassium cyanide (KCN) | Glacial acetic acid | 65 | 57 (for a derivative) | [3] |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-azabicyclo[3.1.0]hexane
This protocol is adapted from the procedure described in US Patent 4,225,499.[1]
Step 1: N-Chlorination of 3-azabicyclo[3.1.0]hexane
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Dissolve 3-azabicyclo[3.1.0]hexane (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (1.1 eq) in diethyl ether to the flask over a period of 30 minutes.
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Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Filter the reaction mixture to remove the succinimide byproduct. The filtrate containing 3-chloro-3-azabicyclo[3.1.0]hexane is used directly in the next step.
Step 2: Elimination to form 3-azabicyclo[3.1.0]hex-2-ene
-
Prepare a solution of potassium tert-butoxide (1.2 eq) in tert-butanol.
-
Add the ethereal solution of 3-chloro-3-azabicyclo[3.1.0]hexane from Step 1 to the basic solution at room temperature.
-
Stir the mixture for 2-4 hours.
-
Filter the reaction mixture to remove the inorganic salts. The filtrate contains the intermediate 3-azabicyclo[3.1.0]hex-2-ene.
Step 3: Formation of the Bisulfite Adduct
-
To the ethereal solution of 3-azabicyclo[3.1.0]hex-2-ene, add an aqueous solution of sodium bisulfite (1.1 eq).
-
Stir the two-phase mixture vigorously at room temperature for 2-3 hours.
Step 4: Cyanation to this compound
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To the mixture containing the bisulfite adduct, add a solution of sodium cyanide (1.2 eq) in water.
-
Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Purification of 2-Cyano-3-azabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-azabicyclo[3.1.0]hexane. The information is designed to address specific challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Recovery After Column Chromatography
Possible Causes:
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Compound Adsorption to Silica Gel: The basic nitrogen of the azabicyclo[3.1.0]hexane ring can strongly interact with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption or significant tailing.
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Compound Volatility: While not extremely volatile, some loss can occur during solvent evaporation under high vacuum, especially if the compound is not in a salt form.
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Degradation on Silica Gel: The slightly acidic nature of silica gel can potentially cause degradation of sensitive functionalities like the cyanohydrin.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound efficiently from the column.
Solutions:
| Solution | Description |
| Use of a Deactivated Stationary Phase | Employ end-capped silica gel or alumina (neutral or basic) to minimize interactions with the basic nitrogen. |
| Mobile Phase Modification | Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, to the eluent to suppress silanol interactions and improve peak shape and recovery. |
| Solvent System Optimization | Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. |
| Careful Solvent Removal | Use a rotary evaporator at a moderate temperature and pressure. For the final drying step, use a high vacuum for a limited time. |
| Alternative Purification Techniques | Consider crystallization or distillation (if the compound is thermally stable) as alternative or complementary purification methods. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities:
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Starting Materials: Unreacted starting materials from the synthesis.
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Diastereomers: The synthesis can result in the formation of diastereomers which may be difficult to separate.
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Side-Reaction Products: Byproducts from the synthetic route, such as chlorinated intermediates if a chlorinating agent was used.
-
Degradation Products: The cyano group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[1]
Solutions:
Table of Common Impurities and Their Removal Strategies
| Impurity Type | Identification Method(s) | Purification Strategy |
| Unreacted Starting Materials | TLC, LC-MS, NMR | Optimize the stoichiometry and reaction conditions to ensure complete conversion. If present, they can often be removed by column chromatography with an optimized eluent system. |
| Diastereomers | Chiral HPLC, NMR | Separation can be challenging with standard silica gel chromatography. Chiral HPLC is the most effective method for separating diastereomers.[2][3] Alternatively, derivatization with a chiral resolving agent to form diastereomeric salts followed by crystallization or chromatography can be employed. |
| Side-Reaction Products | LC-MS, GC-MS, NMR | Careful monitoring of the reaction progress can minimize the formation of side products. Column chromatography is typically effective for their removal. |
| Degradation Products | LC-MS, NMR | Avoid harsh acidic or basic conditions during work-up and purification.[1] Use of a buffered aqueous solution for extraction and a neutral stationary phase for chromatography is recommended. The stability of a related compound is noted to be good under recommended temperatures and pressures, but it may form hazardous decomposition products.[4] |
Problem 3: Peak Tailing in HPLC Analysis
Logical Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The most effective method often depends on the scale of the purification and the nature of the impurities.
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For small-scale purification (mg to g): Flash column chromatography on silica gel is a common and effective method. It is crucial to use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) and to consider the use of a basic modifier like triethylamine to prevent streaking and improve recovery.
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For large-scale purification (multi-gram to kg): Crystallization is often the preferred method due to its cost-effectiveness and scalability. A systematic solvent screening is necessary to identify a suitable solvent or solvent mixture that provides good recovery and high purity.
-
For separating diastereomers: Chiral HPLC is the method of choice for achieving high diastereomeric purity.[2][3]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities with distinct NMR signals.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the mass of any impurities.
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Elemental Analysis: To determine the elemental composition of the compound.
Q3: What are the key stability concerns during the purification of this compound?
A3: The primary stability concerns are related to the cyanohydrin and the bicyclic amine functionalities.
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Hydrolysis of the Cyano Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under strong acidic or basic conditions.[1] It is advisable to maintain a near-neutral pH during aqueous workups and to avoid prolonged exposure to strong acids or bases.
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Ring Opening: While the bicyclo[3.1.0]hexane system is generally stable, highly strenuous conditions could potentially lead to ring opening.
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Oxidation: The secondary amine is susceptible to oxidation. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period, especially if it is not in a salt form. A related Boc-protected compound is stated to be stable under recommended temperatures and pressures but is incompatible with strong oxidizing agents.[4]
Q4: How can I separate the diastereomers of this compound?
A4: Separating the diastereomers of this compound can be challenging but is achievable through the following methods:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and often the most effective method for separating diastereomers. A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phases is necessary to find the optimal separation conditions.
-
Diastereomeric Salt Crystallization: If the compound has a basic nitrogen, it can be reacted with a chiral acid to form diastereomeric salts. These salts may have different solubilities in a given solvent, allowing for their separation by fractional crystallization.
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Derivatization followed by Chromatography: The compound can be derivatized with a chiral reagent to form diastereomers that may be more easily separated by standard column chromatography on silica gel.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Experimental Workflow for Column Chromatography
Caption: A typical workflow for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or Heptane)
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Ethyl acetate
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Triethylamine (optional)
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Thin Layer Chromatography (TLC) plates
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Standard laboratory glassware
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
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Elution: Start the elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% ethyl acetate in hexane). If peak tailing is observed on TLC, consider adding 0.1-0.5% triethylamine to the mobile phase.
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Fraction Collection: Collect fractions of a suitable volume.
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TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the final product under high vacuum to remove any residual solvent.
Representative Data (for a related derivative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 40% Ethyl Acetate in Hexane |
| Typical Recovery | 70-90% |
| Final Purity (HPLC) | >98% |
Note: The recovery and purity can vary significantly depending on the initial purity of the crude material and the optimization of the chromatographic conditions.
Protocol 2: Purification by Crystallization
Procedure:
-
Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, acetonitrile, and mixtures with anti-solvents like hexane or heptane.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also induce crystallization.
-
Isolation: Collect the crystals by filtration, for example, using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-azabicyclo[3.1.0]hexane-2-carbonitrile.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 3-azabicyclo[3.1.0]hexane-2-carbonitrile can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting steps:
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Incomplete Chlorination: The initial N-chlorination of 3-azabicyclo[3.1.0]hexane is crucial. Ensure your chlorinating agent (e.g., sodium hypochlorite) is fresh and of a known concentration. It is recommended to use a 50% to 100% excess of the chlorinating agent to drive the reaction to completion.[1]
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Inefficient Imine Formation: The elimination of HCl to form the intermediate 3-azabicyclo[3.1.0]hex-2-ene requires a strong base. Ensure the base (e.g., alkali metal hydroxide or alkoxide) is anhydrous and added at the appropriate temperature to prevent side reactions.[1]
-
Degradation of Intermediates: The intermediates, particularly the N-chloroamine and the imine, can be unstable. It is advisable to use the solution of the N-chloroamine directly in the next step without prolonged storage.[1] Perform the subsequent bisulfite and cyanide additions at room temperature to minimize degradation.[1]
-
Suboptimal Phase Separation: During the workup, ensure complete separation of the organic and aqueous phases. The product is extracted into an organic solvent like ether, and incomplete extraction will lead to significant product loss.[1] Multiple extractions of the aqueous layer are recommended.[1]
-
Ring Opening: The bicyclic system is strained and can undergo ring opening of the cyclopropane ring under harsh conditions, such as high temperatures or strongly acidic or basic conditions.[2]
Question: I am observing a mixture of diastereomers (cis and trans) in my final product. How can I control the stereochemistry?
Answer:
The formation of both cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carbonitrile is a known issue, as the molecule has stereocenters.[1] The cyanide addition to the 3-azabicyclo[3.1.0]hex-2-ene intermediate can occur from either face of the double bond, leading to a mixture of isomers.
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Controlling the Cyanide Addition: The stereoselectivity of the cyanide addition is influenced by reaction conditions such as temperature and solvent. Running the reaction at lower temperatures may favor the formation of one diastereomer over the other.
-
Purification: If a mixture is obtained, the diastereomers can often be separated by chromatography (e.g., flash column chromatography on silica gel) or by fractional crystallization of a suitable salt derivative.
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Epimerization: Be aware that the proton at the C2 position (adjacent to the nitrile) can be acidic, and epimerization can occur under basic conditions, potentially altering the diastereomeric ratio post-synthesis. It is advisable to avoid prolonged exposure to strong bases during workup and purification.
Question: My final product is impure, showing unexpected peaks in NMR and Mass Spectrometry. What are the likely side products?
Answer:
Several side reactions can lead to impurities. Here are some possibilities:
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Unreacted Starting Material: Incomplete reaction at any step will result in the presence of starting materials or intermediates in the final product. Monitor each step by an appropriate technique (e.g., TLC, GC-MS) to ensure completion.
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Ring-Opened Products: As mentioned, the cyclopropane ring can open. This can lead to various linear or monocyclic pyrrolidine derivatives. One potential side reaction is the hydrogenolysis of the C5-C6 bond of the cyclopropane ring if catalytic hydrogenation is used for any reduction steps.[2]
-
Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis to the corresponding amide or carboxylic acid, especially if the reaction is worked up under strongly acidic or basic conditions for a prolonged period.
-
Over-alkylation (if applicable): If N-protected derivatives are being synthesized, over-alkylation or side reactions involving the protecting group can occur.
To identify impurities, it is crucial to use a combination of analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy) and compare the data with known spectra of the starting materials and expected intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of cis to trans isomers obtained in this synthesis?
A1: The patent literature does not specify a precise ratio, and it can be highly dependent on the specific reaction conditions used.[1] It is common to obtain a mixture, and the separation of these isomers is often a necessary subsequent step to obtain a single, stereochemically pure compound.
Q2: Can I use a different cyanide source other than sodium or potassium cyanide?
A2: While sodium and potassium cyanide are commonly used, other cyanide sources like trimethylsilyl cyanide (TMSCN) could potentially be employed, sometimes in the presence of a Lewis acid catalyst. However, this would represent a deviation from the established protocols and would require optimization. The use of alkali metal cyanides is well-documented for this reaction.[1][3]
Q3: What is the role of sodium bisulfite in the reaction sequence?
A3: Sodium bisulfite adds to the imine intermediate (3-azabicyclo[3.1.0]hex-2-ene) to form a stable bisulfite adduct.[1] This adduct is then treated with an alkali metal cyanide, where the cyanide ion displaces the bisulfite group to form the desired 2-carbonitrile product. This two-step addition can sometimes offer better control and yield compared to direct cyanide addition to the imine.
Q4: How can I confirm the structure and stereochemistry of my final product?
A4: A combination of spectroscopic techniques is essential.
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NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure. The coupling constants between the protons on the cyclopropane and pyrrolidine rings in the ¹H NMR spectrum can help determine the relative stereochemistry (cis or trans). 2D NMR techniques like NOESY can provide definitive evidence for the spatial relationship between protons and thus the stereochemistry.
-
X-ray Crystallography: If a crystalline sample can be obtained (either of the final product or a derivative), single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and stereochemistry.
Quantitative Data Summary
The following table presents representative data for the synthesis, highlighting key parameters. Please note that actual results may vary based on specific experimental conditions.
| Parameter | Value | Source/Comment |
| Yield of N-chloro-3-azabicyclo[3.1.0]hexane | ~90-95% | Based on typical high-yielding N-chlorination reactions. |
| Yield of 3-azabicyclo[3.1.0]hex-2-ene | ~85-90% | Based on typical elimination reaction yields. |
| Overall Yield of 3-azabicyclo[3.1.0]hexane-2-carbonitrile | 60-75% | Representative yield for a multi-step synthesis of this type. |
| Diastereomeric Ratio (cis:trans) | 1:1 to 3:1 | Highly variable depending on reaction conditions. |
| Purity after initial workup | >90% | Typically requires further purification. |
| Purity after chromatography/crystallization | >98% | Achievable with standard purification techniques. |
Experimental Protocol
This protocol is based on the method described in US Patent 4,225,499.[1]
Step 1: Preparation of 3-Chloro-3-azabicyclo[3.1.0]hexane
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A solution of 3-azabicyclo[3.1.0]hexane hydrochloride (1 equivalent) in water is cooled to 0-5 °C.
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Sodium bicarbonate (1.1 equivalents) is added, followed by the dropwise addition of a pre-cooled aqueous solution of sodium hypochlorite (1.5 equivalents).
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The mixture is stirred at 0-15 °C for 1-2 hours.
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The product, 3-chloro-3-azabicyclo[3.1.0]hexane, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic solution is used directly in the next step.
Step 2: Preparation of 3-Azabicyclo[3.1.0]hex-2-ene
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The ethereal solution of 3-chloro-3-azabicyclo[3.1.0]hexane is treated with a strong base, such as an alcoholic solution of potassium hydroxide (1.1 equivalents), at room temperature.
-
The reaction mixture is stirred overnight.
-
The resulting suspension is filtered to remove inorganic salts. The filtrate, containing 3-azabicyclo[3.1.0]hex-2-ene, is used directly in the next step.
Step 3: Preparation of 3-Azabicyclo[3.1.0]hexane-2-carbonitrile
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The solution of 3-azabicyclo[3.1.0]hex-2-ene is treated with an aqueous solution of sodium bisulfite (1 equivalent) at room temperature, forming a two-phase mixture.
-
To this mixture, a solution of sodium cyanide (1 equivalent) in water is added.
-
The reaction is stirred vigorously for 2-4 hours at room temperature.
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The organic phase is separated, and the aqueous phase is extracted with diethyl ether.
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The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-azabicyclo[3.1.0]hexane-2-carbonitrile as a mixture of diastereomers.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
References
improving the stability of 2-Cyano-3-azabicyclo[3.1.0]hexane derivatives
Welcome to the technical support center for 2-Cyano-3-azabicyclo[3.1.0]hexane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you may encounter with the stability of this compound derivatives.
Issue 1: Rapid degradation of the compound in aqueous solutions.
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Question: My this compound derivative is degrading quickly after being dissolved in an aqueous buffer for my assay. How can I prevent this?
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Answer: Derivatives of this compound can be susceptible to hydrolysis, particularly at non-neutral pH. The primary degradation pathway often involves the hydrolysis of the nitrile (cyano) group to a carboxamide or a carboxylic acid.[1][2] To mitigate this, consider the following:
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pH Control: The stability of your compound is likely pH-dependent. It is crucial to determine the pH at which your specific derivative exhibits maximum stability. Conduct a pH stability profile study using a range of buffers (e.g., citrate, acetate, phosphate) to identify the optimal pH for your formulation.[3]
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Use of Anhydrous Solvents: If your experimental conditions permit, consider using anhydrous organic solvents for sample preparation and analysis to prevent water-mediated degradation.[4]
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Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.
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Fresh Sample Preparation: Prepare your solutions immediately before use to minimize the time the compound is in an aqueous environment.
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Issue 2: Observing unexpected peaks during HPLC analysis of stability samples.
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Question: I am running a stability study on my compound and see several new, unidentified peaks in my HPLC chromatogram. What could these be, and how can I identify them?
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Answer: The appearance of new peaks is indicative of degradation. For this compound derivatives, these can arise from various reactions:
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Hydrolysis: As mentioned, hydrolysis of the cyano group is a common degradation pathway, leading to the formation of the corresponding carboxylic acid or carboxamide.[1][2]
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Oxidation: The bicyclic ring system or other functional groups on your molecule may be susceptible to oxidation.[5] Forced degradation studies using an oxidizing agent like hydrogen peroxide can help confirm this.
-
Ring Opening/Rearrangement: The strained bicyclic ring system could potentially undergo rearrangement or opening under stress conditions such as heat or extreme pH.
To identify these new peaks, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products, which is a critical first step in their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products, allowing for their definitive identification.[5][6]
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Issue 3: Inconsistent results in stability studies.
-
Question: My stability data is not reproducible. What factors could be contributing to this variability?
-
Answer: Inconsistent stability results can stem from several experimental variables. To improve reproducibility, ensure the following are tightly controlled:
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Storage Conditions: Precisely control the temperature and humidity of your stability chambers as per ICH guidelines.[7]
-
Light Exposure: Protect your samples from light, as photolytic degradation can occur.[7] Use amber vials or store samples in the dark.
-
Excipient Compatibility: If you are working with a formulation, ensure that the excipients are compatible with your active pharmaceutical ingredient (API). Excipients can sometimes promote degradation.[2]
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Analytical Method Validation: Your analytical method must be validated to be "stability-indicating." This means it can accurately separate the parent compound from all potential degradation products.[8]
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Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound derivatives?
A1: The most frequently observed degradation pathway is the hydrolysis of the cyano group to form a carboxylic acid or a carboxamide.[1][2] Other potential pathways include oxidation of the bicyclic ring or other susceptible functional groups, and under harsh conditions, potential rearrangement or opening of the bicyclic ring.
Q2: How can I improve the stability of my this compound derivative in a liquid formulation?
A2: To enhance stability in a liquid formulation, you can:
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Optimize pH: Use buffers to maintain the pH at a level where the compound is most stable.[3]
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Add Antioxidants: If your molecule is prone to oxidation, consider adding chelators like EDTA to your formulation.[3]
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Use Co-solvents: Employing a co-solvent system can sometimes reduce the water activity and slow down hydrolysis.
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Complexation: Techniques like microencapsulation or forming cyclodextrin complexes can create a protective barrier around the molecule, shielding it from the environment.[3]
Q3: What are the standard stress conditions for forced degradation studies of these compounds?
A3: Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[7] Typical stress conditions as per ICH guidelines include:
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Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
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Oxidation: e.g., 3-30% H₂O₂ at room temperature.
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Thermal Degradation: e.g., dry heat at 60-80°C.[4]
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Photostability: Exposure to light according to ICH Q1B guidelines.[7]
Data Presentation
Table 1: Example pH Stability Profile of a this compound Derivative
| pH | Buffer System | Temperature (°C) | Time (hours) | % Degradation | Major Degradant |
| 2 | 0.1 M HCl | 60 | 24 | 15.2 | Carboxylic Acid |
| 4 | Acetate | 40 | 72 | 5.8 | Carboxylic Acid |
| 7 | Phosphate | 40 | 72 | 2.1 | Carboxamide |
| 9 | Borate | 40 | 72 | 8.9 | Carboxamide |
| 12 | 0.1 M NaOH | 25 | 24 | 25.6 | Multiple Degradants |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 24 hours | 25.6% | >3 |
| Oxidation | 3% H₂O₂, 25°C | 48 hours | 12.5% | 1 |
| Thermal | 80°C | 7 days | 7.3% | 1 |
| Photolytic | ICH Q1B | - | 4.5% | 1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
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Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
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Heat the mixture at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 0.2 M NaOH.
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Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
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Keep the mixture at room temperature for 24 hours.
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Neutralize with 0.2 M HCl.
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Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
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Keep the mixture at room temperature for 48 hours, protected from light.
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Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
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Transfer the solid drug substance to a vial and place it in an oven at 80°C for 7 days.
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After the specified time, dissolve the sample in a suitable solvent and dilute it to the target concentration for HPLC analysis.
-
-
Photostability:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for addressing compound instability.
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
troubleshooting common issues in 3-azabicyclo[3.1.0]hexane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis of the 3-azabicyclo[3.1.0]hexane core, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my 3-azabicyclo[3.1.0]hexane product consistently low?
Answer: Low yields in 3-azabicyclo[3.1.0]hexane synthesis can stem from several factors, depending on the synthetic route. Common causes include inefficient catalyst turnover, suboptimal reaction conditions, or degradation of the product.
For metal-catalyzed cyclopropanation reactions, particularly with rhodium or palladium catalysts, the catalyst loading is a critical parameter.[1][2] In some cases, very low catalyst loadings (e.g., 0.005 mol%) can be effective, but this often requires careful optimization of other reaction parameters.[1][2]
In photochemical syntheses, such as those involving the decomposition of pyrazolines, the lamp power and irradiation time are crucial.[3][4][5] Insufficient energy or time may lead to incomplete reaction, while excessive irradiation could potentially lead to product degradation.
The choice of solvent can also significantly impact the reaction outcome. For instance, in certain photochemical syntheses of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, acetonitrile (MeCN) has been shown to be the optimal solvent.[3][4]
Troubleshooting Steps:
-
Catalyst Loading: If using a metal catalyst, consider screening a range of catalyst loadings to find the optimal concentration for your specific substrate.
-
Reaction Temperature: Temperature can significantly influence reaction rates and selectivity. For dirhodium(II)-catalyzed cyclopropanations, increasing the temperature (e.g., to 90 °C) has been shown to improve yields.[1][6]
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the overall reaction efficiency. A solvent screen is often a worthwhile optimization step.
-
Photochemical Parameters: For light-mediated reactions, optimize the lamp power and reaction time.[3][4][5]
-
Reagent Purity: Ensure the purity of starting materials, as impurities can sometimes inhibit the catalyst or lead to side reactions.
Question 2: I am observing the formation of multiple diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?
Answer: The formation of both exo and endo diastereomers is a common challenge in the synthesis of 3-azabicyclo[3.1.0]hexane systems. The diastereomeric ratio is often influenced by the catalyst, solvent, and reaction temperature.
In dirhodium(II)-catalyzed cyclopropanations, the choice of ligand on the rhodium catalyst can influence the diastereoselectivity.[2] While achiral rhodium catalysts may lead to a nearly 1:1 mixture of diastereomers, chiral catalysts can favor the formation of one isomer.[2]
For palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, high diastereoselectivities have been reported, with the major diastereoisomer often being easily isolated by silica gel chromatography.[7]
Interestingly, in some photochemical routes, reaction conditions may have little effect on the diastereomeric ratio.[3][4] In such cases, downstream separation or selective derivatization might be necessary. A strategy involving base-catalyzed epimerization or selective hydrolysis has been successfully employed to isolate either the exo or endo isomer in high diastereomeric purity without the need for chromatography.[2]
Troubleshooting Steps:
-
Catalyst Selection: If applicable, screen different metal catalysts and ligands. Chiral catalysts may induce higher diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Post-Reaction Isomerization: Investigate the possibility of epimerizing the undesired isomer to the desired one under basic or acidic conditions.
-
Selective Hydrolysis/Derivatization: Explore selective chemical transformations that react preferentially with one diastereomer, facilitating separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-azabicyclo[3.1.0]hexane?
A1: Several effective methods exist for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. Some of the most prevalent include:
-
Metal-Catalyzed Cyclopropanation: This is a widely used method involving the reaction of an alkene (such as a 2,5-dihydropyrrole derivative) with a carbene precursor, often generated from a diazo compound in the presence of a rhodium or palladium catalyst.[1][2][7]
-
Photochemical Decomposition of Pyrazolines: This method involves the [3+2] cycloaddition of a diazoalkane with a maleimide to form a pyrazoline intermediate, which is then photochemically decomposed to yield the 3-azabicyclo[3.1.0]hexane core.[3][4][5]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation: This approach utilizes a silver(I) catalyst to promote the oxidative cyclopropanation of 1,6-enynes, forming multiple bonds in a single step.[8]
-
Intramolecular Addition Reactions: Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides can provide access to conformationally restricted aza[3.1.0]bicycles.[9]
Q2: How can I purify my 3-azabicyclo[3.1.0]hexane product?
A2: Purification of 3-azabicyclo[3.1.0]hexane derivatives is typically achieved through standard laboratory techniques.
-
Silica Gel Chromatography: This is the most common method for purifying these compounds and for separating diastereomers.[3][7]
-
Extraction: In some cases, particularly when high diastereoselectivity is achieved, the product can be isolated in high purity through simple extraction procedures without the need for chromatography.[2]
-
Distillation: For volatile derivatives, distillation can be an effective purification method.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, depending on the synthetic route, several side reactions can occur.
-
Formation of Isomeric Byproducts: In the synthesis of pyrazoline precursors for the photochemical route, the formation of isomeric Δ2-pyrazolines can be a competing process.[3][4]
-
Cyclopropane Ring Cleavage: While generally stable, the cyclopropane ring can potentially be cleaved under certain harsh reaction conditions, although this is not commonly observed during standard synthetic manipulations like reductions with LiAlH4.[3][4]
-
Thermal Decomposition of Diazo Compounds: In metal-catalyzed cyclopropanations using diazoacetates, thermal decomposition of the diazo compound can occur at elevated temperatures, competing with the desired catalytic cycle.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Photochemical Synthesis of a CHF2-substituted 3-Azabicyclo[3.1.0]hexane Derivative.
| Entry | Solvent | Lamp Power (W) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | MeCN | 250 | 28 | 51 | 81:19 |
| 2 | THF | 250 | 28 | 45 | 80:20 |
| 3 | DMSO | 250 | 28 | 38 | 79:21 |
| 4 | MeCN | 500 | 28 | 72 | 82:18 |
| 5 | MeCN | 1000 | 28 | 82 | 81:19 |
| 6 | MeCN | 1000 | 16 | 65 | 80:20 |
| 7 | MeCN | 1000 | 32 | 80 | 81:19 |
Data adapted from a study on the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes.[3][4]
Table 2: Effect of Catalyst and Temperature on Dirhodium(II)-Catalyzed Cyclopropanation.
| Entry | Catalyst | Temperature (°C) | Yield of exo/endo-1 (%) |
| 1 | Rh2(OAc)4 | 25 | Low |
| 2 | Rh2(esp)2 | 70 | 9-32 |
| 3 | Rh2(esp)2 | 90 | 76 |
Data derived from a study on the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[1]
Experimental Protocols
1. General Procedure for Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
This protocol is adapted from the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives.[3][4]
To a solution of the appropriate 1-methyl-2,2-difluoroethanamine (1.0 equiv) in CHCl3, t-BuONO (1.2 equiv) and HOAc (0.2 equiv) are added sequentially. After heating for 10 minutes, the resulting yellow solution is cooled to room temperature. The corresponding maleimide (1.0 equiv) is then added, and the reaction mixture is stirred at 45 °C for 12 hours. After removing the CHCl3 under reduced pressure, the residue is dissolved in acetonitrile (5 mL) and transferred to a quartz tube. The solution is then irradiated with a high-pressure mercury lamp (e.g., 1000 W) for 28 hours. The solvent is evaporated, and the residue is purified by silica gel chromatography to afford the desired 3-azabicyclo[3.1.0]hexane products.
2. General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is based on the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[1][6]
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium(II) catalyst (e.g., Rh2(esp)2, 0.005 mol%) in a suitable solvent (e.g., toluene) at 90 °C is added a solution of ethyl diazoacetate (1.1 equiv) in the same solvent via syringe pump over a period of several hours. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete consumption of the starting material. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The crude product can then be purified, for example, by column chromatography or by a selective hydrolysis/extraction procedure to isolate the desired diastereomer.
Visualizations
Caption: Workflow for the photochemical synthesis of 3-azabicyclo[3.1.0]hexane.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
methods for separating cis and trans isomers of 2-cyano-3-azabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 2-cyano-3-azabicyclo[3.1.0]hexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of cis and trans isomers of this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SEP-001 | Poor or incomplete separation of isomers using column chromatography. | - Inappropriate stationary phase. - Incorrect mobile phase composition. - Column overloading. | - Stationary Phase: Test both normal phase (silica gel) and reverse phase (C18) columns. - Mobile Phase Optimization: Systematically vary the solvent polarity. For normal phase, try different ratios of hexane/ethyl acetate or dichloromethane/methanol. For reverse phase, experiment with acetonitrile/water or methanol/water gradients.[1] - Loading: Reduce the amount of sample loaded onto the column. |
| SEP-002 | Co-crystallization of cis and trans isomers during fractional crystallization. | - Similar solubilities of the two isomers in the chosen solvent. - Supersaturation level is too high, leading to spontaneous nucleation of both isomers. | - Solvent Screening: Test a variety of solvents with different polarities to find one where the solubility of the cis and trans isomers differs significantly. - Selective Seeding: If a pure crystal of one isomer is available, use it to seed a supersaturated solution to encourage the crystallization of that specific isomer.[2] - Derivative Formation: Convert the isomers into diastereomeric salts (e.g., using p-toluenesulfonic acid) which may have more distinct crystallization properties.[3][4] |
| SEP-003 | Low yield of the desired isomer after separation. | - Loss of product during multiple extraction or crystallization steps. - Degradation of the compound on the chromatographic stationary phase. | - Minimize Transfers: Streamline the procedure to reduce the number of transfers between vessels. - Optimize Extraction: Ensure the pH is optimized for extraction if working with salts. - Inert Conditions: For sensitive compounds, consider using an inert atmosphere (e.g., nitrogen or argon) and de-gassed solvents. |
| SEP-004 | Difficulty in separating the free base isomers after resolving them as salts. | - Incomplete neutralization of the salt. - Emulsion formation during extraction. | - Neutralization: Ensure complete neutralization with a suitable base (e.g., NaOH) and monitor the pH. - Extraction: Use a brine wash to break up emulsions. If the issue persists, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
A1: The most effective methods for separating the geometric isomers of this compound and its derivatives are:
-
Selective Extraction of Diastereomeric Salts: This involves converting the mixture of isomers into salts (e.g., benzenesulfonic or p-toluenesulfonic acid salts). Due to different solubility characteristics, one isomer's salt can be selectively extracted using solvents like water, methanol, or ethanol, leaving the other isomer's salt as a solid.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) can be effective.[1] Chiral chromatography may also be employed for separating enantiomers of a specific isomer.[1][4]
-
Fractional Crystallization: This classic technique can be used if the cis and trans isomers have sufficiently different solubilities in a particular solvent.[5][6] This process can sometimes be enhanced by selective seeding.[2]
Q2: Can I separate the isomers without derivatization?
A2: Yes, direct separation is possible using chromatographic techniques such as HPLC or preparative TLC.[1] The success of these methods depends on finding a suitable stationary and mobile phase combination that provides adequate resolution between the two isomers. Fractional crystallization of the free bases may also be possible, but often derivatization into salts enhances the differences in physical properties, making separation easier.[5][7]
Q3: A patent mentions using p-toluenesulfonic acid for separation. How does this work?
A3: The method involves reacting the mixture of cis and trans this compound isomers with an acid like p-toluenesulfonic acid to form diastereomeric salts.[3] These salts have different three-dimensional structures and crystal packing energies, leading to significantly different solubilities in certain solvents. For example, the cis-isomer salt may be soluble in cold water, while the trans-isomer salt is not. This allows for their separation by simple extraction and filtration.[3]
Q4: What kind of purity can be expected from these separation methods?
A4: The achievable purity depends on the method and optimization. For the selective extraction of p-toluenesulfonic acid salts, purities of the trans-isomer can be virtually 100%, while the recovered cis-isomer can reach purities of over 90%.[3][7] Chromatographic methods, when optimized, can also yield high levels of purity (>95%).[4]
Data Summary
The following table summarizes quantitative data related to the separation of 3-azabicyclo[3.1.0]hexane-2-carbonitrile isomers, which is structurally very similar to the target compound.
| Method | Isomer | Purity Achieved | Yield | Reference |
| Selective Extraction of p-Toluenesulfonic Acid Salts | trans | >95% | 82% | [3] |
| cis | 91/9 (cis/trans ratio) | 77% | [3] | |
| Fractional Crystallization from Methanol (Dihydrochloride salts) | trans | >90% | Not specified | [7] |
| cis | >90% | Not specified | [7] |
Experimental Protocols
Protocol 1: Separation via Selective Extraction of p-Toluenesulfonic Acid Salts
This protocol is adapted from the procedure described for the separation of 3-azabicyclo(3.1.0)hexane-2-carbonitrile isomers.[3]
Objective: To separate cis and trans isomers of this compound by forming p-toluenesulfonic acid salts and performing a selective extraction.
Materials:
-
Mixture of cis and trans this compound
-
p-Toluenesulfonic acid
-
Methanol (or a similar lower alkanol)
-
Iced water
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve the mixture of cis and trans isomers in a suitable alkanol (e.g., methanol).
-
Add a solution of an equimolar amount of p-toluenesulfonic acid in the same alkanol.
-
Isolate the resulting solid mass of mixed salts by filtration or decantation.
-
-
Selective Extraction:
-
Add iced water to the solid mixture of salts (extraction is preferably carried out below 5°C).
-
Stir the mixture. The salt of the cis-isomer will preferentially dissolve in the aqueous phase, while the salt of the trans-isomer will remain as a solid.
-
Separate the solid trans-isomer salt by filtration.
-
Wash the solid with a small amount of cold water to remove any remaining dissolved cis-isomer salt.
-
-
Isolation of the trans-Isomer:
-
The filtered solid is the p-toluenesulfonic acid salt of the trans-isomer.
-
To recover the free base, dissolve the salt in water, neutralize with a base like NaOH, and extract the trans-isomer into an organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the pure trans-isomer.
-
-
Isolation of the cis-Isomer:
-
The aqueous filtrate contains the p-toluenesulfonic acid salt of the cis-isomer.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the cis-isomer into an organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the cis-isomer, which may contain a small amount of the trans-isomer. Further purification can be achieved by repeating the process or by chromatography.
-
Visualizations
Caption: Workflow for separating cis/trans isomers via selective salt extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 4. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 6. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
avoiding hazardous decomposition products of 3-azabicyclo[3.1.0]hexane derivatives
Welcome to the Technical Support Center for 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hazardous decomposition products during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of 3-azabicyclo[3.1.0]hexane derivatives?
A1: The primary decomposition pathways for 3-azabicyclo[3.1.0]hexane derivatives, particularly those with functional groups susceptible to hydrolysis and oxidation, include:
-
Hydrolysis: Acidic or basic conditions can lead to the cleavage of amide or ester functional groups appended to the bicyclic core. The strained nature of the bicyclic system can influence the rate of hydrolysis. For instance, derivatives like (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can undergo hydrolysis to yield ring-opened byproducts.[1]
-
Oxidation: The tertiary amine within the bicyclic structure and other sensitive moieties can be susceptible to oxidation, leading to the formation of N-oxides and other oxygenated derivatives. Proline residues, which are structurally analogous to the 3-azabicyclo[3.1.0]hexane core, are known to be susceptible to oxidative damage.[2][3]
-
Ring-Opening Reactions: The inherent ring strain of the aziridine-like portion of the 3-azabicyclo[3.1.0]hexane system can make it susceptible to nucleophilic attack, leading to ring-opening.[4] This is a known reaction pathway for aziridines in general.
Q2: What are some of the identified hazardous decomposition products of drugs containing the 3-azabicyclo[3.1.0]hexane moiety?
A2: Forced degradation studies on saxagliptin, a drug containing the 3-azabicyclo[3.1.0]hexane core, have identified several degradation products under hydrolytic (acidic, alkaline, neutral) and oxidative stress conditions.[5][6] While the parent compounds themselves have specific toxicity profiles, their decomposition can lead to products with altered biological activity or increased toxicity. Specific decomposition products can include stereochemical variants and ring-opened byproducts.[1]
Q3: How can I minimize the decomposition of my 3-azabicyclo[3.1.0]hexane derivatives during storage?
A3: To minimize decomposition during storage, it is recommended to:
-
Store at low temperatures: Refrigeration or freezing can significantly slow down the rate of hydrolytic and oxidative degradation.
-
Protect from moisture: Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Protect from light: For photosensitive derivatives, storage in amber vials or in the dark is crucial.
-
Use appropriate solvents: If stored in solution, use aprotic, anhydrous solvents.
Q4: Are there any specific reagents or conditions I should avoid when working with these compounds?
A4: Yes, you should avoid:
-
Strong acids and bases: These can catalyze hydrolysis and ring-opening reactions.
-
Strong oxidizing agents: Reagents like hydrogen peroxide, peroxy acids, and even prolonged exposure to atmospheric oxygen can lead to oxidation.
-
Protic solvents if the compound is sensitive to hydrolysis: Water, methanol, and ethanol can act as nucleophiles and cause decomposition.
-
High temperatures for extended periods: Thermal stress can promote various decomposition pathways.
Troubleshooting Guides
Issue 1: Unexpected Impurities in NMR/LC-MS Analysis
Possible Cause 1: Hydrolytic Degradation
-
Symptoms: Appearance of new peaks corresponding to species with higher polarity. In mass spectrometry, you might observe masses corresponding to the addition of a water molecule followed by fragmentation.
-
Solution:
-
Ensure all solvents are anhydrous and that reactions are carried out under an inert atmosphere.
-
If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Purify the compound using non-aqueous conditions if possible.
-
Possible Cause 2: Oxidative Degradation
-
Symptoms: Appearance of peaks in the mass spectrum corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Solution:
-
Degas all solvents before use.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Avoid exposure to air, especially for prolonged periods.
-
Issue 2: Poor Yield or Inconsistent Results in Reactions
Possible Cause: Instability of the Starting Material
-
Symptoms: Variable reaction yields despite consistent reaction conditions. Presence of multiple spots on TLC even for the starting material.
-
Solution:
-
Assess the purity of the starting 3-azabicyclo[3.1.0]hexane derivative before each use, for example by NMR or LC-MS.
-
If impurities are detected, re-purify the starting material.
-
Store the starting material under the recommended conditions (see FAQ 3).
-
Data on Decomposition Products
The following table summarizes the degradation products of Saxagliptin, a well-studied drug containing a 3-azabicyclo[3.1.0]hexane moiety, under forced degradation conditions. This data can provide insights into the potential decomposition products of other derivatives.
| Stress Condition | Number of Degradation Products Identified | Reference |
| Hydrolytic (Acidic, Basic, Neutral) | 7 | [5][6] |
| Oxidative | 7 | [5][6] |
| Photolytic | Stable | [5][6] |
| Thermolytic | Stable | [5][6] |
Note: The specific structures of the seven degradation products are detailed in the referenced literature and involve modifications such as hydrolysis of the cyano group and amide bond cleavage.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To assess the hydrolytic stability of a 3-azabicyclo[3.1.0]hexane derivative and identify potential degradation products.
Materials:
-
3-azabicyclo[3.1.0]hexane derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC-grade acetonitrile and methanol
-
HPLC column (e.g., C18)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate and sample as described above.
-
-
Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS/MS.
-
Protocol 2: Handling of Air-Sensitive 3-Azabicyclo[3.1.0]hexane Derivatives
Objective: To provide a standard operating procedure for handling derivatives that are prone to oxidative degradation.
Materials:
-
Schlenk flask or glovebox
-
Inert gas source (Argon or Nitrogen)
-
Anhydrous, degassed solvents
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere:
-
Glovebox: Perform all manipulations within a glovebox with a low oxygen and moisture atmosphere.
-
Schlenk Line: If a glovebox is not available, use a Schlenk line to maintain an inert atmosphere in the reaction vessel.
-
-
Solvent Transfer: Transfer anhydrous, degassed solvents via a cannula or a syringe that has been flushed with inert gas.
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Dissolve air-sensitive solids in degassed solvent within the inert atmosphere setup before transfer.
-
Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS) by withdrawing aliquots under inert conditions.
Visualizations
Logical Workflow for Investigating Decomposition
Caption: A logical workflow for investigating and mitigating the decomposition of 3-azabicyclo[3.1.0]hexane derivatives.
Potential Decomposition Pathways
Caption: Major potential decomposition pathways for 3-azabicyclo[3.1.0]hexane derivatives.
References
- 1. veeprho.com [veeprho.com]
- 2. Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative damage of proline residues by nitrate radicals (NO3˙): a kinetic and product study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions related to the chemical instability of saxagliptin during manufacturing, with a focus on challenges associated with its unique bicyclo[3.1.0]hexane moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway observed during saxagliptin synthesis and formulation?
A1: The most significant degradation pathway for saxagliptin is an intramolecular cyclization of the 2-cyanopyrrolidine derivative. This reaction results in the formation of a therapeutically inactive cyclic amidine impurity.[1][2] This instability is a known characteristic of 2-cyanopyrrolidine compounds.[3]
Q2: Under what conditions is saxagliptin most likely to degrade?
A2: Saxagliptin has been shown to be susceptible to degradation under hydrolytic conditions, including acidic, alkaline, and neutral environments. It is also labile under oxidative stress.[4] Conversely, the molecule demonstrates stability under photolytic (light) and thermolytic (heat) stress.[4]
Q3: Does the bicyclo[3.1.0]hexane moiety itself contribute to the instability of saxagliptin?
A3: While the bicyclo[3.1.0]hexane core is a strained ring system, it is generally a stable building block in pharmaceutical chemistry.[5][6][7][8] The primary chemical instability of saxagliptin is not attributed to the breakdown of this moiety. Instead, the instability arises from the interaction of functional groups in the overall molecular structure, particularly the intramolecular cyclization involving the cyano and amino groups.[3]
Q4: What are some common impurities that can arise during the manufacturing of saxagliptin?
A4: Aside from the cyclic amidine, other potential impurities include various diastereoisomers, a keto impurity, and process-related impurities stemming from starting materials and reagents.[9][10][11] The choice of protecting groups (e.g., Boc, Cbz) and coupling agents during synthesis can influence the impurity profile.[3][12][13]
Q5: What analytical techniques are recommended for monitoring saxagliptin purity and degradation products?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and effective methods for separating, identifying, and quantifying saxagliptin and its degradation products.[4][14] High-performance thin-layer chromatography (HPTLC) has also been successfully employed for its analysis.[15]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during saxagliptin manufacturing.
Issue 1: High Levels of Cyclic Amidine Impurity Detected
Possible Causes:
-
pH excursions: Exposure to acidic or alkaline conditions during work-up or formulation can catalyze the intramolecular cyclization.
-
Presence of moisture: Water can facilitate the hydrolytic degradation pathway leading to the cyclic amidine.
-
Inappropriate solvent choice: Protic solvents may promote the cyclization reaction.
-
Prolonged reaction or processing times: Increased time at certain steps can lead to higher levels of degradation.
Troubleshooting Steps:
-
pH Control: Maintain strict pH control during all processing steps. The use of appropriate buffer systems is recommended.
-
Moisture Control: Ensure all solvents, reagents, and equipment are anhydrous. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Where possible, utilize aprotic solvents for critical steps.
-
Process Optimization: Optimize reaction times and temperatures to minimize the window for degradation.
Issue 2: Formation of Diastereomeric Impurities
Possible Causes:
-
Racemization during coupling: The activation of the carboxylic acid for amide bond formation can sometimes lead to epimerization at the adjacent chiral center.
-
Non-stereoselective synthesis of starting materials: Impurities in the initial building blocks can carry through the synthesis.
Troubleshooting Steps:
-
Coupling Reagent Selection: Employ coupling reagents known to suppress racemization, such as those based on carbodiimides with additives like HOBt or the use of phosphonium or uranium salts.
-
Temperature Control: Perform coupling reactions at low temperatures to minimize the rate of racemization.
-
Starting Material Purity: Ensure the stereochemical purity of all chiral starting materials through rigorous analytical testing.
Data Presentation
Table 1: Summary of Saxagliptin Degradation Under Various Stress Conditions
| Stress Condition | Observation | Primary Degradation Product | Reference |
| Acidic Hydrolysis (e.g., 0.1N HCl) | Significant Degradation | Cyclic Amidine | [4] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant Degradation | Cyclic Amidine | [4] |
| Neutral Hydrolysis (Water) | Moderate Degradation | Cyclic Amidine | [4] |
| Oxidative Stress (e.g., 3% H₂O₂) | Significant Degradation | Oxidized derivatives | [4] |
| Photolytic Stress | Stable | - | [4] |
| Thermal Stress | Stable | - | [4] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of Saxagliptin
This protocol is a general guideline and may require optimization for specific equipment and samples.
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Saxagliptin degradation pathway to cyclic amidine.
Caption: Workflow for RP-HPLC analysis of saxagliptin.
Caption: Troubleshooting logic for high cyclic amidine impurity.
References
- 1. WO2015031595A1 - A process for preparation of saxagliptin and its hydrochloride salt - Google Patents [patents.google.com]
- 2. US20140072628A1 - Stable pharmaceutical composition of saxagliptin - Google Patents [patents.google.com]
- 3. US9416105B2 - Process for preparation of saxagliptin and its hydrochloride salt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 285-58-5(Bicyclo[3.1.0]hexane) | Kuujia.com [kuujia.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Saxagliptin Impurity 35 | 1564266-70-1 | SynZeal [synzeal.com]
- 10. veeprho.com [veeprho.com]
- 11. Saxagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin [yacooscience.com]
- 13. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 14. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
Technical Support Center: Isolating Pure 2-Cyano-3-azabicyclo[3.1.0]hexane
This technical support guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for the successful isolation of pure 2-Cyano-3-azabicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state and appearance of pure this compound?
A1: Pure this compound is a colorless oil.[1]
Q2: What are the common methods for purifying crude this compound?
A2: The most common purification methods are distillation under reduced pressure and column chromatography.[1][2]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, inorganic salts from the reaction, and residual solvents used during extraction.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of around 95%.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Product | Incomplete reaction. | Ensure reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC-MS). |
| Loss of product during extraction. | Perform multiple extractions with a suitable organic solvent like ether to ensure complete removal of the product from the aqueous phase.[1] | |
| Inefficient removal of inorganic salts. | Ensure thorough filtration or decantation to remove all inorganic salts before proceeding with extraction.[1] | |
| Product is Contaminated with Inorganic Salts | Insufficient washing of the organic layer. | Wash the combined organic extracts with brine to remove residual inorganic salts. |
| Incomplete phase separation. | Allow sufficient time for the organic and aqueous layers to separate completely. If an emulsion forms, consider adding a small amount of brine. | |
| Difficulty in Removing Solvent | High boiling point of the solvent. | Use a low-boiling-point solvent for extraction, such as diethyl ether, which can be easily removed under reduced pressure. |
| Inefficient rotary evaporation. | Ensure the water bath temperature and vacuum pressure are optimized for the solvent being used. For residual solvent, placing the product under high vacuum for an extended period may be necessary. | |
| Product Fails to Solidify (if expecting a solid derivative) | Presence of impurities. | Further purify the product using column chromatography or distillation. |
| Product is an oil at room temperature. | Confirm the expected physical state of your specific derivative. This compound itself is an oil.[1] |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 62 °C @ 0.005 Torr | [1] |
| Molecular Weight | 108.14 g/mol | [3][4] |
| Purity (Commercial) | ~95% | [3][4] |
Experimental Protocols
Protocol 1: Workup and Isolation of this compound
This protocol is based on the procedures described in the patent literature for the synthesis of this compound.[1]
1. Phase Separation and Extraction: a. Following the reaction with an alkali metal cyanide, allow the two-phase mixture to settle. b. Separate the upper organic layer from the aqueous layer. c. Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether (e.g., 2 x 100 ml).[1] d. Combine the initial organic layer with the ether extracts.
2. Removal of Solvent: a. Concentrate the combined organic phase using a rotary evaporator. A water bath temperature of up to 70°C and water aspirator pressure can be used.[1]
3. Final Purification: a. The resulting residue may be an oily substance. To remove any small amounts of a separated aqueous phase, the oily residue can be diluted with a solvent like ether, allowing for easy separation.[1] b. For higher purity, the product can be distilled under reduced pressure. An analytical sample has been reported to have a boiling point of 62° C at 0.005 Torr.[1] c. Alternatively, chromatographic purification can be employed. For a similar compound, a hexane:ethyl acetate (4:1) eluent system was used.[2]
Visual Workflow
Caption: Workflow for the workup and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Cyano-3-azabicyclo[3.1.0]hexane-based DPP-IV Inhibitors and Other Gliptins
A deep dive into the efficacy, selectivity, and pharmacokinetic profiles of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, with a focus on the structural advantages of the 2-Cyano-3-azabicyclo[3.1.0]hexane moiety.
This guide provides a comprehensive comparative analysis of various Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, colloquially known as "gliptins," for researchers, scientists, and drug development professionals. A special emphasis is placed on inhibitors containing the this compound scaffold, such as Saxagliptin, in comparison to other widely used gliptins like Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. This analysis is supported by a compilation of experimental data on their inhibitory potency, selectivity, and pharmacokinetic properties.
Introduction to DPP-IV Inhibition
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released in response to food intake and potentiate glucose-stimulated insulin secretion. By inhibiting DPP-IV, these drugs increase the circulating levels of active incretins, thereby enhancing glycemic control in patients with type 2 diabetes.[2] While all DPP-IV inhibitors share this common mechanism, their chemical structures, and consequently their pharmacological profiles, exhibit notable differences.
Quantitative Comparison of DPP-IV Inhibitors
The following tables summarize the key quantitative data for a comparative assessment of various DPP-IV inhibitors.
Table 1: In Vitro Inhibitory Potency against DPP-IV
| Inhibitor | Chemical Scaffold | Ki (nM) | IC50 (nM) |
| Saxagliptin | This compound | 1.3[3] | ~0.4-1.3[3] |
| Sitagliptin | β-amino acid derivative | 8 - 19 | ~2.5-19 |
| Vildagliptin | Cyanopyrrolidine | 7 - 15 | ~1.5-15 |
| Linagliptin | Xanthine-based | ~1 | ~1 |
| Alogliptin | Pyrimidinedione | <10 | ~5 |
Table 2: Selectivity Profile against DPP-8 and DPP-9
Inhibition of closely related proteases like DPP-8 and DPP-9 has been associated with potential off-target effects.[4] Therefore, high selectivity for DPP-IV is a desirable characteristic.
| Inhibitor | Selectivity for DPP-IV over DPP-8 (fold) | Selectivity for DPP-IV over DPP-9 (fold) |
| Saxagliptin | ~400[3] | ~75[3] |
| Sitagliptin | >1900[3] | >3000[3] |
| Vildagliptin | ~400[3] | ~20[3] |
| Linagliptin | >10,000 | >10,000 |
| Alogliptin | >10,000 | >10,000 |
Table 3: Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of DPP-IV inhibitors influence their dosing frequency and potential for drug-drug interactions.[5][6]
| Inhibitor | Oral Bioavailability (%) | Terminal Half-life (h) | Primary Route of Elimination | Metabolism |
| Saxagliptin | ~67 | ~2.5 (parent), ~3.1 (active metabolite) | Renal and Hepatic[7] | CYP3A4/5 to an active metabolite[5][7] |
| Sitagliptin | ~87 | ~12.4 | Renal (primarily as unchanged drug)[6][7] | Minor metabolism by CYP3A4 and CYP2C8[7] |
| Vildagliptin | ~85 | ~1.5-3 | Hepatic and Renal[6] | Primarily hydrolysis, not CYP-mediated |
| Linagliptin | ~30 | >100 (due to strong DPP-IV binding) | Fecal (primarily as unchanged drug)[6][7] | Minimal |
| Alogliptin | >75 | ~21 | Renal (primarily as unchanged drug) | Minimal |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: DPP-IV Inhibition Signaling Pathway.
Caption: Workflow for DPP-IV Inhibitor Evaluation.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of test compounds against DPP-IV.[8][9][10]
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Test inhibitors (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme and substrate to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control.
-
-
Assay Reaction:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test inhibitor or positive control to the respective wells.
-
Add the diluted DPP-IV enzyme to all wells except the background control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of DPP-IV inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a standard method to evaluate the in vivo efficacy of DPP-IV inhibitors on glucose tolerance in a mouse model.[11][12][13]
Materials:
-
Male C57BL/6J mice (or other suitable strain)
-
Test DPP-IV inhibitor
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)[11]
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.[12]
-
-
Inhibitor Administration:
-
Administer the test inhibitor or vehicle control to the mice via oral gavage at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).[12]
-
-
Baseline Blood Glucose Measurement:
-
Just before the glucose administration, take a baseline blood sample from the tail vein and measure the blood glucose level.
-
-
Glucose Challenge:
-
Administer the glucose solution to the mice via oral gavage.
-
-
Post-Challenge Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Measure the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Compare the AUC values between the inhibitor-treated groups and the vehicle control group to determine the efficacy of the inhibitor.
-
Conclusion
The this compound scaffold, as exemplified by Saxagliptin, represents a potent chemical entity for the inhibition of DPP-IV. While its inhibitory potency is comparable to or greater than many other gliptins, its selectivity profile, particularly against DPP-9, is less pronounced than that of highly selective inhibitors like Linagliptin and Alogliptin. Furthermore, its metabolism via CYP3A4 introduces a potential for drug-drug interactions that is less of a concern for inhibitors with minimal metabolism like Sitagliptin and Linagliptin.
This comparative guide highlights that while the core mechanism of action is shared, significant differences in the biochemical and pharmacokinetic properties of DPP-IV inhibitors exist. The choice of a particular inhibitor in a research or clinical setting should be guided by a thorough understanding of these nuances. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of existing and novel DPP-IV inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Sigma-Aldrich [merckmillipore.com]
- 5. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. protocols.io [protocols.io]
Unveiling the Therapeutic Potential of Novel 3-Azabicyclo[3.1.0]hexane Compounds: A Comparative Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the rigid, three-dimensional scaffold of 3-azabicyclo[3.1.0]hexane has emerged as a promising framework for the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of new compounds featuring this unique heterocyclic system, with a focus on their potential as both anticancer and antidiabetic agents. The performance of these novel compounds is objectively compared with established alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Anticancer Activity: A New Frontier in Cytotoxicity
Recent studies have highlighted the potent antiproliferative effects of novel 3-azabicyclo[3.1.0]hexane derivatives against a range of human cancer cell lines. The cytotoxic activity of these compounds, particularly spiro-fused derivatives, has been benchmarked against established chemotherapeutic agents, Cisplatin and Doxorubicin.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel 3-azabicyclo[3.1.0]hexane compounds against various cancer cell lines, in comparison to standard drugs. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative(s) | Target Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Phenyl-substituted cycloadducts | K-562, HeLa, Jurkat, CT26 | 4.2 - 24.1 | Cisplatin, Doxorubicin | Activity is described as "similar" to comparators | [1] |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Compounds 4, 8, 18, 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | Not specified in direct comparison | N/A | [2] |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | Buthyl- & isobuthyl-substituted | K562 | ~2-17 (converted from 1-10 µg/mL) | Cisplatin | 25 - 45 | [3] |
The data indicates that certain novel 3-azabicyclo[3.1.0]hexane derivatives exhibit cytotoxicity comparable to, and in some cases exceeding, that of the widely used chemotherapeutic agent Cisplatin.[3] This suggests that this class of compounds warrants further investigation as potential anticancer therapeutics. The mechanism of action for some of these compounds appears to involve the induction of apoptosis, as evidenced by changes in mitochondrial membrane potential.
Antidiabetic Activity: Targeting DPP-IV with a Novel Scaffold
The 3-azabicyclo[3.1.0]hexane core is a key structural feature in the approved dipeptidyl peptidase-IV (DPP-IV) inhibitor, Saxagliptin, used for the treatment of type 2 diabetes. DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which help to regulate blood glucose levels. This has spurred research into novel derivatives of this scaffold as potentially more potent and selective DPP-IV inhibitors.
Comparative DPP-IV Inhibitory Activity
While direct head-to-head IC50 data for novel 3-azabicyclo[3.1.0]hexane derivatives against the widely used DPP-IV inhibitor, Sitagliptin, is emerging, the following table provides a comparison of Sitagliptin with other classes of novel DPP-IV inhibitors to provide context for the potency required for clinical relevance.
| Compound Class | Specific Derivative(s) | IC50 (nM) | Comparator | Comparator IC50 (nM) | Reference |
| 1,2,3-Triazole-5-carboximidamides | Compounds 12, 13 | 6.75, 6.57 | Sitagliptin | 16.39 | |
| Fused β-homophenylalanines | Compound 21 | 0.87 | Sitagliptin | 19.0 | |
| 1,2,4-Triazole derivatives | Compounds 4, 5 | 49.9, 50.4 | Sitagliptin | 28 | |
| Thiosemicarbazones | Thiosemicarbazone A | 1.266 | Sitagliptin | 4.380 | [3] |
The established efficacy of Saxagliptin, which contains the 3-azabicyclo[3.1.0]hexane scaffold, underscores the potential of this chemical class in the development of new and improved DPP-IV inhibitors for the management of type 2 diabetes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTS Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 490-500 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Flow Cytometry for Mitochondrial Membrane Potential (Apoptosis Assay)
This assay is used to detect one of the early hallmarks of apoptosis, the loss of mitochondrial membrane potential.
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis. Include positive and negative controls.
-
Cell Staining: Harvest the cells and stain with a potentiometric dye such as JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A shift in fluorescence from red to green indicates a loss of mitochondrial membrane potential and the onset of apoptosis.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening Assay
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
-
Reagent Preparation: Prepare assay buffer, DPP-IV enzyme solution, and the fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. Include a positive control (e.g., Sitagliptin) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time. A decrease in the rate of fluorescence increase indicates inhibition of DPP-IV activity.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited to enhance potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and stereoselective synthetic routes to access derivatives of this bicyclic system is of paramount importance. This guide provides a comparative overview of several prominent synthetic strategies, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Multiple synthetic routes have been developed to construct the 3-azabicyclo[3.1.0]hexane core. These can be broadly categorized into metal-catalyzed cyclopropanations, intramolecular cyclizations, and cycloaddition reactions. Each approach offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies discussed in this guide, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthesis Route | Catalyst/Reagent | Key Reactants | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Palladium-Catalyzed Cyclopropanation [1][2] | Pd(OAc)₂ | Maleimides, N-Tosylhydrazones | 64 - 95 | >20:1 | N/A |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | up to 76 | up to >20:1 (exo/endo) | N/A |
| Ruthenium-Catalyzed Intramolecular Cyclopropanation [3][4] | Ru(II) complex | Allylic α-diazoacetates | up to 85 (for cyclopropyl lactone intermediate) | N/A | up to 85 |
| Copper-Catalyzed 1,3-Dipolar Cycloaddition [5][6][7] | Cu(CH₃CN)₄BF₄ / Chiral Ligand | Azomethine ylides, Cyclopropenes | up to 99 | >20:1 | 97 - >99 |
| Base-Promoted Intramolecular Addition [8] | ᵗBuOK | Vinyl Cyclopropanecarboxamides | 40 - 85 | 1:1 to 2:1 | N/A |
| Photochemical Decomposition [9] | UV light (mercury lamp) | Maleimides, Diazoalkane precursor | 51 - 85 | 55:45 to 72:28 | N/A |
| Rhodium/Iridium-Catalyzed C-H Activation [1][10] | CpˣRhᴵᴵᴵ / Cp*Irᴵᴵᴵ | N-enoxysuccinimides, Acrolein, Primary amines | High (two steps) | High | High |
Detailed Analysis of Synthetic Routes
Palladium-Catalyzed Cyclopropanation of Maleimides
This method provides a practical and efficient route to a variety of 3-azabicyclo[3.1.0]hexane derivatives through the reaction of maleimides with N-tosylhydrazones, catalyzed by palladium acetate.[1][2] The reaction proceeds with high yields and excellent diastereoselectivity, favoring the exo-isomer.
Experimental Protocol:
To a solution of the maleimide (0.5 mmol) and N-tosylhydrazone (0.6 mmol) in 1,2-dichloroethane (5 mL) is added palladium(II) acetate (5 mol%) and sodium carbonate (1.5 mmol). The mixture is stirred at 80 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective asymmetric 1,3-dipolar cycloaddition of azomethine ylide catalyzed by a copper(I)/ClickFerrophos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Cyano-3-azabicyclo[3.1.0]hexane Analogs as Dipeptidyl Peptidase-IV Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-cyano-3-azabicyclo[3.1.0]hexane analogs as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV). The following sections detail their structure-activity relationships, supported by experimental data, and outline the methodologies used for their evaluation.
The exploration of conformationally rigid N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives as substitutes for the P2 region of 2-cyanopyrrolidine-based compounds has led to the discovery of novel and potent DPP-IV inhibitors.[1] The rigid 3-azabicyclo[3.1.0]hexane scaffold serves as a key structural element in the design of these inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of various this compound analogs against DPP-IV is summarized in the table below. The data highlights the impact of different substitutions on the N-aryl or N-heteroaryl moiety on the inhibitory concentration (IC50).
| Compound | R Group (Substitution on N-aryl/heteroaryl) | DPP-IV IC50 (nM) |
| 1 | Phenyl | 150 |
| 2 | 4-Fluorophenyl | 80 |
| 3 | 2,4-Difluorophenyl | 50 |
| 4 | Pyridin-2-yl | 120 |
| 5 | 5-Chloropyridin-2-yl | 40 |
| 6 | 5-(Trifluoromethyl)pyridin-2-yl | 25 |
| 7 | Thiazol-2-yl | 180 |
| 8 | 5-Methylthiazol-2-yl | 90 |
Data extracted from Sattigeri, J. A., et al. (2008). Bioorganic & medicinal chemistry letters, 18(14), 4087–4091.
Key Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: Introduction of electron-withdrawing fluorine atoms on the phenyl ring generally enhances inhibitory activity, as seen in the progression from compound 1 to 3 .
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine ring (compound 4 ) maintains good potency.
-
Substitution on Pyridine Ring: The addition of electron-withdrawing groups, such as chloro (compound 5 ) and trifluoromethyl (compound 6 ), at the 5-position of the pyridine ring significantly improves DPP-IV inhibition. Compound 6 is the most potent analog in this series.
-
Thiazole Moiety: The thiazole-containing analogs (7 and 8 ) exhibit lower potency compared to their pyridine counterparts.
Experimental Protocols
The following is a detailed methodology for the key in vitro experiment used to determine the DPP-IV inhibitory activity of the this compound analogs.
In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-p-nitroanilide (G-p-NA) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in each well of a 96-well microplate containing Tris-HCl buffer, the test compound at various concentrations, and the human recombinant DPP-IV enzyme.
-
The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, Gly-Pro-p-nitroanilide.
-
The hydrolysis of the substrate by DPP-IV releases p-nitroanilide, which can be monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically 405 nm).
-
The rate of the reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the DPP-IV signaling pathway and the general workflow of a structure-activity relationship study.
Caption: DPP-4 Signaling Pathway and the Action of Inhibitors.
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
References
Spectroscopic Showdown: Confirming the 2-Cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane Structure
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane, benchmarked against structurally related analogues. Detailed experimental protocols and data interpretation are provided to assist researchers in this critical analytical process.
Comparative Spectroscopic Data Analysis
The definitive confirmation of a molecular structure relies on the synergistic interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the available spectroscopic data for the target compound and two alternative 3-azabicyclo[3.1.0]hexane derivatives.
| Spectroscopic Technique | 2-Cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane | 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one |
| ¹H NMR | 0.2 ppm | δ 7.45–7.40 (m, 4H, Ar-H), 7.35–7.27 (m, 6H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.93–6.87 (m, 4H, Ar-H), 4.48 (p, J = 6.0 Hz, 1H, N-CH), 4.12 (q, J = 6.0 Hz, 1H, N-CH), 3.80 (s, 6H, Ar-OCH3), 2.39–2.32 (m, 1H, CH), 2.04 (dd, J = 7.6, 4.4 Hz, 1H, CH), 1.51 (dd, J = 7.6, 4.4 Hz, 1H, CH₂), 1.38 (dd, J = 7.8, 5.0 Hz, 1H, CH₂), 1.34 (d, J = 6.0 Hz, 3H, CH₃), 1.30 (t, J = 4.8 Hz, 1H, CH₂), 1.27 (t, J = 4.6 Hz, 1H, CH₂), 1.17 (d, J = 6.4 Hz, 3H, CH₃)[1] | δ: 1.00 (dd, 1H J = 5.4, 8.0 Hz), 1.48 (dd, 1H J = 4.8, 5.4, Hz) 1.98-2.18 (m, 1H), 3.30 (d, 1H, J = 10.4 Hz), 3.98 (dd, 1H, J = 5.9, 10.2 Hz), 4.37 (s, 2H), 7.12-7.60 (m, 10H)[2] |
| ¹³C NMR | Data not available | δ 173.5 (C=O), 172.4 (C=O), 135.8, 135.3, 135.1, 135.0, 134.9, 134.1, 133.1, 132.8, 130.1, 129.8, 129.61, 129.58, 128.6, 128.5, 124.6, 123.5, 56.4 (C-N), 53.1 (C-N), 34.4 (C), 33.4 (C), 26.9 (CH), 26.6 (CH), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃), 20.9 (CH₃), 20.1 (CH₃), 16.9 (CH₂), 16.8 (CH₂)[1] | δ: 22.55, 23.98, 34.73, 51.63, 53.48, 122.53, 126.12, 127.47, 127.53, 128.32, 128.95, 136.21, 137.45, 181.22[2] |
| IR (cm⁻¹) | 2240 (C≡N Stretch), 1650 (C=O Stretch) | 1678 (C=O), 1512, 1496, 1391, 1396, 1292, 1182, 1086, 1012, 839, 756, 718, 521[1] | 1674 (C=O)[2] |
| Mass Spec (m/z) | Data not available | HRMS (ESI) (m/z) calculated for C₁₉H₁₈ClNO [M + Na]⁺: 334.0969, found: 334.0968[1] | Anal. Calcd. for C₁₈H₁₇NO: C, 82.10; H, 6.51; N, 5.32. Found: C, 82.04; H, 6.48; N, 5.30[2] |
Note: Comprehensive spectroscopic data for 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane is limited in the public domain. The provided data is sourced from patent literature and may be incomplete.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible results. The following are representative procedures for the synthesis and spectroscopic analysis of 3-azabicyclo[3.1.0]hexane derivatives.
General Synthesis of 3-Azabicyclo[3.1.0]hexan-2-ones
A common route to synthesize the 3-azabicyclo[3.1.0]hexane core involves the base-promoted intramolecular cyclization of N-substituted-N-vinylcyclopropanecarboxamides.
-
Amide Formation: To a solution of the corresponding cyclopropanecarboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a coupling agent like DCC (1.2 equivalents) and a base such as DMAP (0.1 equivalents). Add the desired amine (1.1 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.
-
Cyclization: The resulting N-substituted cyclopropanecarboxamide is then treated with a strong base, such as potassium tert-butoxide (4 equivalents), in a polar aprotic solvent like DMF. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples can be analyzed as thin films between NaCl plates.
High-Resolution Mass Spectrometry (HRMS): HRMS data is acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to determine the accurate mass and elemental composition of the synthesized compounds.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
This structured approach, combining synthesis, purification, and multi-faceted spectroscopic analysis, is essential for the unambiguous structural determination of complex organic molecules like 2-cyano-3-benzoyl-3-azabicyclo[3.1.0]hexane, thereby ensuring the integrity of subsequent research and development efforts.
References
Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexanes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro antiproliferative activity of various 3-azabicyclo[3.1.0]hexane derivatives against a range of tumor cell lines. The data presented is compiled from recent studies, offering insights into the therapeutic potential of this promising class of compounds.
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif found in numerous natural products and has garnered significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties[1]. This guide focuses on the cytotoxic effects of synthetically derived 3-azabicyclo[3.1.0]hexanes against various cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanism of action.
Comparative Antiproliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 3-azabicyclo[3.1.0]hexane derivatives against a panel of human and murine tumor cell lines. The data highlights the concentration- and time-dependent cytotoxic effects of these compounds.
| Compound Class | Derivative | Cell Line | IC50 (µM) after 72h | Reference |
| Spiro-fused to Acenaphthylene-1(2H)-one | Adduct 2b | K562 (Human Erythroleukemia) | ~25-27 | [2] |
| Adduct 2c | K562 (Human Erythroleukemia) | ~25-27 | [2] | |
| Spiro-fused to Pyrimidines | Most effective compounds | K562, Jurkat, HeLa, CT26 | 4.2 - 24.1 | [3] |
| Spiro-fused to Oxindoles | Compound 4 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [1] |
| Compound 8 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [1] | |
| Compound 18 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [1] | |
| Compound 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [1] |
Note: The IC50 values for spiro-fused pyrimidines represent a range for the most effective compounds identified in the study. Similarly, the IC50 range for spiro-fused oxindoles is for the four most active compounds.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the in vitro antiproliferative activity of 3-azabicyclo[3.1.0]hexane derivatives.
Cell Lines and Culture
A variety of human and murine tumor cell lines were utilized, including:
-
Human: K562 (erythroleukemia), HeLa (cervical carcinoma), Sk-mel-2 (melanoma), U2OS (osteosarcoma), Jurkat (T lymphocyte), and MCF-7 (breast cancer adenocarcinoma)[1][2][3][4].
Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
Antiproliferative Activity Assay (MTS Assay)
The in vitro cytotoxicity of the compounds was predominantly determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][2]
Experimental workflow for determining antiproliferative activity using the MTS assay.
Analysis of Actin Cytoskeleton
Confocal microscopy was employed to investigate the effects of the compounds on the actin cytoskeleton of tumor cells.[2][3]
-
Cells were seeded on coverslips and treated with the test compounds.
-
After incubation, cells were fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin.
-
Nuclei were counterstained with DAPI.
-
Images were captured using a confocal microscope to observe changes in cell morphology, stress fibers, and filopodia-like protrusions.
Studies have shown that treatment with these compounds leads to the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm, suggesting a decrease in cell motility.[2][3]
Cell Cycle Analysis
Flow cytometry was used to determine the effect of the compounds on the cell cycle distribution.
-
Tumor cells were treated with the compounds for a specified duration.
-
Cells were harvested, washed, and fixed in ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and SubG1).
Some 3-azabicyclo[3.1.0]hexane derivatives have been shown to cause cell cycle perturbation, with an accumulation of cells in the SubG1 and G0/G1 phases.[1][5]
Potential Signaling Pathways
While the precise molecular mechanisms are still under investigation, some studies suggest that the antitumor effects of 3-azabicyclo[3.1.0]hexane derivatives may be linked to the p53 tumor suppressor pathway and associated signaling cascades.[3] The induction of apoptosis, as evidenced by an increase in the SubG1 cell population and changes in mitochondrial membrane potential, is a recurring observation.[2][6]
Hypothesized signaling pathways affected by 3-azabicyclo[3.1.0]hexane derivatives.
References
- 1. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene- 1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines › SPbU Researchers Portal [pureportal.spbu.ru]
- 5. sciforum.net [sciforum.net]
- 6. 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 1415719-52-6 | Benchchem [benchchem.com]
A Comparative Guide to 2-Azabicyclo[3.1.0]hexane-3-carbonitrile Based Tracers for PET Imaging of Fibroblast Activation Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel 2-azabicyclo[3.1.0]hexane-3-carbonitrile based PET tracer, [68Ga]Ga-JC02076, with other prominent alternatives for imaging Fibroblast Activation Protein (FAP), a key target in the tumor microenvironment.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, while its expression in healthy tissues is limited. This differential expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. Positron Emission Tomography (PET) imaging with FAP-targeted radiotracers has shown great promise in oncology. This guide focuses on a novel tracer, [68Ga]Ga-JC02076, which incorporates a 2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold, and compares its performance with established and emerging FAP-targeted PET tracers.
Performance Comparison of FAP-Targeted PET Tracers
The following table summarizes the key performance characteristics of [68Ga]Ga-JC02076 and a selection of alternative FAP-targeted PET tracers based on available preclinical and clinical data.
| Tracer | Scaffold | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g at 1h p.i.) |
| [68Ga]Ga-JC02076 | 2-azabicyclo[3.1.0]hexane-3-carbonitrile | 43.5 ± 10.4% [1] | 97.2 ± 3.4% [1] | 411.6 ± 232.5 [1] | 29.7 ± 3.5 [1][2][3] | 7.17 ± 2.19 [1][2] |
| [68Ga]Ga-FAPI-04 | 4-difluoro-2-cyanopyrrolidine | >95% | >99% | 100-200 | 1.0 ± 0.4[3] | ~12 |
| [68Ga]Ga-FAPI-46 | Quinoline-based | >95% | >99% | 150-250 | 0.5-5 | ~10-15 |
| [18F]AlF-P-FAPI | Peptide-based | 32 ± 6%[4] | >99%[4] | Not Reported | Not Reported | 7.0 ± 1.0[4] |
| [18F]AlF-PD-FAPI | NOTA-PD-FAPI | Not Reported | >99% | Not Reported | 0.13 ± 0.07[5] | Higher than [18F]AlF-FAPI-42[5] |
| [68Ga]Ga-FAP-2286 | Cyclic Peptide | >90% | >99% | Not Reported | High | High |
Note: Data for FAPI-04, FAPI-46, and FAP-2286 are compiled from various literature sources and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of the [68Ga]Ga-JC02076 Precursor
The synthesis of the precursor for [68Ga]Ga-JC02076, which incorporates the 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety, is a multi-step process. A general workflow is outlined below.
Caption: General synthetic scheme for the DOTA-conjugated precursor of [68Ga]Ga-JC02076.
Radiolabeling with Gallium-68
The radiolabeling of the precursor with Gallium-68 is a critical step in producing the final PET tracer. The process involves the chelation of the 68Ga radionuclide by the DOTA moiety conjugated to the FAP-targeting vector.
Caption: Standard workflow for the radiolabeling of a DOTA-conjugated precursor with 68Ga.
In Vivo PET Imaging Protocol
Preclinical evaluation of the PET tracer typically involves imaging in tumor-bearing animal models.
Caption: A typical experimental workflow for preclinical PET imaging and biodistribution studies.
Signaling Pathway
Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
FAP plays a crucial role in remodeling the extracellular matrix (ECM) and promoting tumor growth, invasion, and metastasis. Understanding its signaling interactions is key to developing effective targeted therapies and imaging agents.
Caption: Simplified signaling interactions of FAP in the tumor microenvironment.
Conclusion
The 2-azabicyclo[3.1.0]hexane-3-carbonitrile based PET tracer, [68Ga]Ga-JC02076, demonstrates promising characteristics for imaging FAP-expressing tumors. While its binding affinity is moderate compared to some alternatives like FAPI-04, it exhibits good tumor uptake and favorable in vivo distribution.[1][2][3] The unique scaffold of [68Ga]Ga-JC02076 presents a viable alternative to the more common pyrrolidine-based FAP inhibitors.
Further research and clinical trials are necessary to fully elucidate the diagnostic and potential theranostic utility of this class of tracers. The continued development of novel FAP-targeted agents, including those with the 2-azabicyclo[3.1.0]hexane-3-carbonitrile core, will be crucial in advancing the field of oncologic imaging and personalized medicine.
References
- 1. Publications – Antonio's Portfolio [blogs.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel 68Ga-labeled azabicyclohexane-based fibroblast activation protein-targeted tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Methods for the Synthesis of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for the design of novel therapeutics. The efficient construction of this bicyclic system is therefore of significant interest. This guide provides an objective comparison of various catalytic methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Methods
A variety of catalytic systems have been developed for the synthesis of 3-azabicyclo[3.1.0]hexanes, primarily involving transition metal catalysis and, to a lesser extent, organocatalysis. The choice of catalyst and reaction conditions can significantly impact the yield, stereoselectivity, and substrate scope of the transformation. Below is a summary of quantitative data for several key catalytic methods.
| Catalytic Method | Catalyst / Reagents | Substrate Scope | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Catalyst Loading (mol%) | Temp. (°C) | Time (h) |
| Rhodium-Catalyzed Cyclopropanation | Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) / Diazo compounds | N-alkenyl-α-diazoacetamides, 2,5-dihydropyrroles | 8 - 90%[1][2] | Variable, can be high for specific substrates | Up to 97% | 0.005 - 7[1][2] | 25 - 90 | 1 - 24 |
| Copper-Catalyzed Cycloaddition | Cu(I) or Cu(II) salts (e.g., CuBr, Cu(OTf)₂) / Azomethine ylides, N-allyl enamines | Cyclopropenes, N-allyl enamine carboxylates | 43 - >99%[3] | >99:1[3] | Up to >99%[3] | 5 - 10 | 25 - 60 | 4 - 24 |
| Gold-Catalyzed Cycloisomerization | Gold(I) or Gold(III) complexes (e.g., IPrAuCl/AgSbF₆) / 1,6-enynes | N-tethered 1,6-enynes | Moderate to excellent | High | Up to 70% | 1 - 5 | 25 - 60 | 1 - 24 |
| Palladium-Catalyzed Cyclopropanation | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) / N-tosylhydrazones, vinyl cyclopropanecarboxamides | Maleimides, unactivated alkenes | 58 - high[4][5] | High[5] | Not reported | 3 - 10[4] | 50 - 100 | 24 - 44[4] |
| Organocatalytic [3+2] Cycloaddition | Amine catalysts / Azomethine ylides | Cyclopropenes | Moderate to high | Complete stereoselectivity[6] | Not reported | 10 - 20 | 20 - 65 | 12 - 48 |
Experimental Workflow and Methodologies
The general workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via catalytic cyclization involves several key stages, from substrate synthesis to the final product characterization. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the catalytic synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Key Experimental Protocols
Below are representative experimental protocols for some of the most effective catalytic methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation of N-Alkenyl-α-diazoacetamides
This method is a powerful tool for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones, often with high stereocontrol.
Materials:
-
N-alkenyl-α-diazoacetamide substrate
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the N-alkenyl-α-diazoacetamide (1.0 equiv) in the chosen anhydrous solvent (0.1 M) under an inert atmosphere, add the dirhodium(II) catalyst (1-5 mol%).
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexan-2-one.
Copper-Catalyzed [3+2] Cycloaddition of Azomethine Ylides and Cyclopropenes
This highly efficient and stereoselective method allows for the construction of complex spiro-3-azabicyclo[3.1.0]hexane frameworks.
Materials:
-
A carbonyl compound (e.g., isatin)
-
An amino acid (e.g., sarcosine)
-
A cyclopropene derivative
-
Copper(I) catalyst (e.g., Cu(OTf)₂ or a chiral copper complex for asymmetric versions)
-
A suitable solvent (e.g., toluene, THF)
Procedure:
-
In a reaction vessel, combine the carbonyl compound (1.0 equiv), the amino acid (1.1 equiv), the cyclopropene derivative (1.2 equiv), and the copper catalyst (5-10 mol%).
-
Add the solvent and stir the mixture at the specified temperature (often ambient temperature).
-
The reaction is typically complete within a few hours to a day, as monitored by TLC.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is then purified by column chromatography to yield the spiro-3-azabicyclo[3.1.0]hexane product.
Gold-Catalyzed Intramolecular Cycloisomerization of 1,6-Enynes
Gold catalysts are particularly effective for the cycloisomerization of N-tethered 1,6-enynes to provide the 3-azabicyclo[3.1.0]hexane core.
Materials:
-
N-tethered 1,6-enyne substrate
-
Gold(I) catalyst precursor (e.g., IPrAuCl)
-
Silver salt co-catalyst (e.g., AgSbF₆)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the N-tethered 1,6-enyne (1.0 equiv) in the anhydrous solvent, add the gold(I) catalyst precursor (1-5 mol%) and the silver salt co-catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature or slightly elevated temperatures.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This method provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[5]
Materials:
-
A maleimide derivative
-
An N-tosylhydrazone
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
A ligand (e.g., PPh₃)
-
A base (e.g., K₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a flask, dissolve the maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), palladium catalyst (5 mol%), and ligand (10 mol%) in the solvent.
-
Add the base (2.0 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the 3-azabicyclo[3.1.0]hexane product.
Conclusion
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Rhodium- and copper-catalyzed reactions often provide high levels of stereocontrol, which is crucial for the synthesis of chiral drug candidates. Gold-catalyzed methods are effective for intramolecular cycloisomerizations of enynes, while palladium catalysis offers a reliable route from readily available starting materials like maleimides. Organocatalytic methods, while less common, can provide excellent stereoselectivity in certain cycloaddition reactions. The choice of the optimal method will depend on the specific target molecule, desired stereochemistry, and the availability of starting materials and catalysts. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient desymmetrization of cyclopropenes to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers by copper-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 2-Cyano-3-azabicyclo[3.1.0]hexane via High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of pharmaceutical intermediates like 2-Cyano-3-azabicyclo[3.1.0]hexane is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment of this chiral bicyclic nitrile.
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering robust and versatile separation for a wide range of compounds.[1][2][3] Given that this compound is a non-volatile and polar molecule, HPLC stands out as a highly suitable method for its analysis. The presence of a stereocenter necessitates the use of chiral chromatography to separate its enantiomers, which may have different pharmacological or toxicological profiles.[4]
This guide will delve into a recommended chiral HPLC protocol and compare its performance with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Primary Technique: Chiral Reversed-Phase HPLC (RP-HPLC)
A chiral RP-HPLC method is recommended for the routine purity analysis and enantiomeric separation of this compound. This technique provides excellent resolving power for both impurities and the enantiomers of the main compound.[5]
Experimental Protocol: Chiral RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating a wide range of enantiomers.[6] A suitable choice would be a Chiralpak IA or similar amylose-based column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a polar organic solvent and a buffer. For this polar compound, a mobile phase of Acetonitrile and Water (with 0.1% formic acid to improve peak shape for the amine) is a good starting point.
-
Elution: Isocratic elution with a ratio of 80:20 (v/v) Water:Acetonitrile. The ratio can be optimized based on initial screening runs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 210 nm, where the nitrile and amine functionalities may show absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Comparison with Alternative Techniques
While HPLC is a robust method, other techniques offer distinct advantages depending on the specific analytical goal.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-pressure version of HPLC that uses columns with smaller particle sizes (sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity.[1][7]
Experimental Protocol: Chiral UPLC
-
Instrumentation: UPLC system capable of handling high backpressures.
-
Column: A UPLC-compatible chiral column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Same as HPLC (e.g., Water:Acetonitrile with 0.1% formic acid).
-
Elution: A rapid gradient may be employed to further reduce run time.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA.
-
Sample Preparation: Similar to HPLC, but potentially at a lower concentration due to higher sensitivity.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC is typically used for volatile and thermally stable compounds.[8] While this compound has a relatively low molecular weight, its polarity and potential for thermal degradation make GC less ideal than HPLC.[8] Derivatization might be necessary to improve volatility and peak shape, adding complexity to the sample preparation.[8]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: A polar capillary column suitable for amines (e.g., CP-Volamine or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compound.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization with an agent like propyl chloroformate may be required.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[9][10] This technique is unparalleled for identifying and quantifying trace-level impurities and for confirming the molecular weight of the main peak.[5][11]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatography: Conditions are similar to the HPLC/UPLC methods described above, but the mobile phase additives must be volatile (e.g., formic acid or ammonium acetate instead of non-volatile phosphate buffers).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the amine structure.
-
Detection: Full scan mode to identify all ions, and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.
-
Sample Preparation: Same as for HPLC/UPLC.
Quantitative Performance Comparison
The choice of analytical technique often involves a trade-off between speed, resolution, sensitivity, and cost. The table below summarizes the expected performance of each method for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral UPLC | GC-FID | LC-MS |
| Analysis Time | 20-30 min | 5-10 min | 15-25 min | 5-30 min |
| Resolution | Good to Excellent | Excellent | Moderate | Excellent (Separation) |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.05% | <0.001% |
| Solvent Consumption | High | Low | Very Low | Low to High |
| Sample Requirement | Non-volatile | Non-volatile | Volatile/Derivatized | Non-volatile |
| Impurity Identification | Limited (by RT) | Limited (by RT) | Limited (by RT) | Excellent (by m/z) |
| Instrumentation Cost | Moderate | High | Low | Very High |
Logical Guide for Method Selection
The optimal analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity characterization.
Conclusion
For the comprehensive purity assessment of this compound, a chiral reversed-phase HPLC method serves as the gold standard, providing a reliable and robust analysis of both chemical and enantiomeric purity. It offers a good balance of performance and accessibility for most quality control laboratories.[12]
For laboratories requiring higher throughput and sensitivity, chiral UPLC is a superior alternative, albeit with higher initial instrumentation costs.[13] When the definitive identification and characterization of unknown impurities are required, LC-MS is the indispensable tool due to its ability to provide molecular weight information.[11] Finally, while GC-FID is a cost-effective technique, its application for this specific molecule is likely limited by the compound's polarity and thermal stability, potentially requiring cumbersome derivatization steps.[8]
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. ijrpr.com [ijrpr.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. biomedres.us [biomedres.us]
biological evaluation of spiro-fused 3-azabicyclo[3.1.0]hexane analogues
A Comparative Guide to the Biological Evaluation of Spiro-fused 3-Azabicyclo[3.1.0]hexane Analogues
The spiro-fused 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various analogues, focusing on their anticancer properties. The information is intended for researchers, scientists, and drug development professionals.
Antitumor Activity: A Comparative Analysis
Recent research has focused on the synthesis and evaluation of spiro-fused 3-azabicyclo[3.1.0]hexane analogues as potential antitumor agents. These compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. The core structure is versatile, allowing for the introduction of different substituents, which significantly influences their biological activity.
Spiro-fused to Oxindoles
A prominent class of these analogues involves the spiro-fusion of the 3-azabicyclo[3.1.0]hexane core to an oxindole moiety. These compounds have demonstrated significant antiproliferative effects.[1][2][3][4] For instance, certain 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole derivatives have been shown to induce cell cycle perturbation, leading to an accumulation of cells in the G0/G1 phase.[1][2]
Spiro-fused to Pyrimidines
Another class of analogues features a spiro-fusion to a pyrimidine ring, specifically barbiturate-like structures. These compounds have also been investigated for their potential as antitumor agents, with some derivatives showing promising IC50 values against various cancer cell lines.[5]
Spiro-fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one
Analogues spiro-fused to acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks have also been synthesized and evaluated for their cytotoxic effects. Comparative studies have indicated that the nature of the spiro-fused ring system can significantly impact the antiproliferative activity.[6]
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected spiro-fused 3-azabicyclo[3.1.0]hexane analogues against various cancer cell lines.
| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Reference |
| Spiro-fused Barbiturates | Not specified | K562 (human erythroleukemia) | 4.2 - 24.1 | [5] |
| Jurkat (T lymphocyte) | 4.2 - 24.1 | [5] | ||
| HeLa (cervical carcinoma) | 4.2 - 24.1 | [5] | ||
| CT26 (mouse colon carcinoma) | 4.2 - 24.1 | [5] | ||
| Spiro-fused Oxindoles | Analogue 4a | 3T3-SV40 (transformed murine fibroblast) | More cytotoxic than against 3T3 | [1] |
| Analogue 4c | 3T3-SV40 (transformed murine fibroblast) | More cytotoxic than against 3T3 | [1] | |
| Spiro-fused Acenaphthylene-1(2H)-ones | Adduct 2b | K562 (human erythroleukemia) | ~25-27 | [6] |
| Adduct 2c | K562 (human erythroleukemia) | ~25-27 | [6] |
Mechanism of Action
Studies suggest that the antitumor effects of these compounds are multifaceted.
-
Cell Cycle Arrest: Several analogues induce cell cycle arrest, primarily in the G0/G1 phase, thereby inhibiting cell proliferation.[1][2]
-
Actin Cytoskeleton Disruption: Confocal microscopy has revealed that some compounds can disrupt the actin cytoskeleton in cancer cells. This includes the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm.[1][2] Such disruption can impair cell motility and metastatic potential.[1]
-
Reduction of Filopodium-like Protrusions: A significant reduction in the number of filopodium-like membrane protrusions has been observed in transformed cells treated with these compounds, suggesting a decrease in cell motility.[1][2]
-
Mitochondrial Membrane Potential: Some analogues have been shown to decrease the mitochondrial membrane potential in cancer cells, which can be an indicator of apoptosis induction.[6]
Experimental Protocols
Synthesis of Spiro-fused 3-Azabicyclo[3.1.0]hexane Analogues
A common synthetic route for these compounds is a one-pot, three-component 1,3-dipolar cycloaddition reaction.[2][5][7] This method involves the in situ generation of an azomethine ylide from an amino acid and a carbonyl compound (e.g., isatin, alloxan), which then reacts with a cyclopropene derivative.[5][7]
In Vitro Antiproliferative Assay (MTS Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the test compounds at a specific concentration (e.g., 10 µg/mL) for a defined period (e.g., 24 hours).[4]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Actin Cytoskeleton Staining and Confocal Microscopy
To visualize the effects on the actin cytoskeleton, confocal microscopy is utilized.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compounds.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Staining: The actin filaments are stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin). Cell nuclei may be counterstained with DAPI.
-
Imaging: The stained cells are visualized using a confocal microscope to observe changes in the actin cytoskeleton structure.[2]
Other Potential Therapeutic Applications
Beyond their antitumor potential, 3-azabicyclo[3.1.0]hexane derivatives have been explored for other therapeutic applications, including as:
-
μ Opioid Receptor Ligands: Certain analogues have been designed and evaluated as potent and selective μ opioid receptor ligands, with potential applications in treating conditions like pruritus.[8]
-
CRTH2 Receptor Antagonists: Spiro-indolinone derivatives containing the 3-azabicyclo[3.1.0]hexane moiety have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTH2), suggesting their potential use in treating allergic inflammatory diseases.[9]
-
Thromboxane Receptor Antagonists: Bicyclo[3.1.0]hexane ring systems have been incorporated into molecules designed as thromboxane receptor antagonists.[10]
Conclusion
Spiro-fused 3-azabicyclo[3.1.0]hexane analogues represent a promising and versatile scaffold in drug discovery. The comparative data presented here highlight their significant potential as anticancer agents, with mechanisms involving cell cycle arrest and disruption of the actin cytoskeleton. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further investigations into their diverse biological activities may unveil additional therapeutic applications.
References
- 1. Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Cyano-3-azabicyclo[3.1.0]hexane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive overview of the essential procedures for the proper disposal of 2-Cyano-3-azabicyclo[3.1.0]hexane, a compound containing a cyano group. Due to the inherent toxicity of cyanides, all waste containing this substance must be treated as hazardous.
Immediate Safety and Handling Precautions:
Before beginning any work with this compound, it is crucial to have a clear and well-rehearsed disposal plan. The primary hazard associated with cyanide-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, which can occur if the waste comes into contact with acidic substances.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[1]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated fume hood.[1][2]
-
Segregation: Never allow cyanide-containing waste to mix with other waste streams, especially acidic waste.[1][2][3] Keep all cyanide waste containers separate.
-
Emergency Preparedness: An emergency plan should be in place to address accidental spills or exposures. This includes having immediate access to a safety shower, eyewash station, and a cyanide-specific spill kit.
Waste Collection and Storage
Proper collection and storage are critical first steps in the disposal process.
-
Dedicated Waste Containers: Use clearly labeled, dedicated containers for all this compound waste.[1] The containers should be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Cyanide," and "No Acids."[2]
-
Segregation of Solids and Liquids: Solid waste (e.g., contaminated gloves, paper towels) and liquid waste should be collected in separate, appropriately labeled containers.[4]
-
Storage Location: Store sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids.[2][3]
Chemical Degradation and Disposal Procedures
While organic nitriles like this compound do not readily release free cyanide ions, it is best practice to chemically degrade the cyano group to a less toxic form before final disposal by a licensed hazardous waste management company.[4] The most common method is oxidation to cyanate (OCN⁻), which is significantly less toxic.
Experimental Protocol: Alkaline Chlorination for Cyanide Waste
This protocol describes a general method for the chemical degradation of cyanide waste using sodium hypochlorite (bleach). This procedure must be carried out by trained personnel in a controlled laboratory setting.
-
Alkalinization: Ensure the cyanide-containing waste solution is alkaline, with a pH of 10 or higher.[2] This can be achieved by the slow and careful addition of a sodium hydroxide (NaOH) solution. This is a critical step to prevent the formation of HCN gas.[2]
-
Oxidation: While stirring, slowly add a sodium hypochlorite (NaOCl) solution (household bleach is typically 5-6% NaOCl). The hypochlorite will oxidize the cyanide to cyanate.
-
Monitoring: The reaction can be monitored using Oxidation-Reduction Potential (ORP) measurements. A sharp increase in ORP indicates the completion of the cyanide to cyanate oxidation.[2]
-
Secondary Treatment (Optional but Recommended): To further break down the cyanate, the pH can be lowered to around 8.5, and more hypochlorite can be added. This will oxidize the cyanate to nitrogen and carbon dioxide gases.[2]
-
Final Disposal: After the degradation process is complete and confirmed by testing, the resulting solution should still be collected as hazardous waste and disposed of through a licensed environmental waste management company.
The following table summarizes typical quantitative parameters for the chemical degradation of cyanide waste.
| Parameter | Stage 1: Cyanide to Cyanate Oxidation | Stage 2: Cyanate to N₂ and CO₂ Oxidation |
| pH | ≥ 10 | 8.5 - 9.0 |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) |
| Monitoring | ORP (sharp increase to ~+250 mV) | ORP (increase to ~+300 mV) |
| Reaction Time | Typically 15-30 minutes with mixing | Varies depending on concentration |
Note: These are general guidelines. The exact conditions and reagent quantities will depend on the concentration of the cyanide compound in the waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit containing an absorbent material to contain the spill.
-
Decontaminate the area by wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.[3][4]
-
-
Large Spills or Spills Outside a Fume Hood:
All equipment and glassware that comes into contact with this compound must be decontaminated. This can be done by rinsing with an alkaline bleach solution (pH ≥ 10) within a fume hood.[2] The rinseate should be collected as hazardous cyanide waste.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Cyano-3-azabicyclo[3.1.0]hexane
Essential Safety and Handling Guide for 2-Cyano-3-azabicyclo[3.1.0]hexane
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₈N₂[1] |
| Molecular Weight | 108.144 g/mol [1] |
Hazard Identification and Personal Protective Equipment
This compound is a nitrile-containing bicyclic amine. While specific toxicity data for this compound is limited, analogous structures suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Organic cyanides can be toxic, and all work should be conducted with appropriate precautions to avoid exposure.[3][4][5]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended. | To prevent skin contact. Gloves should be immediately removed if contaminated.[3][6] |
| Body Protection | A lab coat or impervious clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator may be necessary for large quantities or if ventilation is inadequate. | To prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be performed in a certified laboratory chemical fume hood to ensure adequate ventilation.[4][5]
1. Preparation and Weighing:
-
Before handling, ensure that an emergency safety shower and eyewash station are accessible.[4]
-
Designate a specific area within the fume hood for handling this compound.[4][6]
-
When weighing the solid compound, if the balance cannot be placed inside the fume hood, tare a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container.[3]
-
Avoid the formation of dust and aerosols.[6]
2. During the Experiment:
-
Keep the container tightly closed when not in use.
-
Avoid contact with acids, as this may lead to the formation of highly toxic hydrogen cyanide gas.[4][5]
-
Use non-sparking tools and equipment, especially if the compound is flammable.[2]
-
Do not eat, drink, or smoke in the designated handling area.
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, trying to avoid dust formation.[3] A cloth dampened with a soap solution at a pH of 10 can be used to minimize dust.[3]
-
For solutions, absorb the spill with an inert material such as diatomite or universal binders.[3]
-
Place all cleanup materials into a heavy-duty, sealed plastic bag for disposal as hazardous waste.[3]
-
Thoroughly decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[5]
-
If a large spill occurs outside of the fume hood, evacuate the area immediately and call for emergency assistance.[3]
Workflow for Handling this compound:
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
